molecular formula C8H8INO2 B1353582 Methyl 3-amino-5-iodobenzoate CAS No. 217314-45-9

Methyl 3-amino-5-iodobenzoate

Cat. No.: B1353582
CAS No.: 217314-45-9
M. Wt: 277.06 g/mol
InChI Key: RFXKJNIWKOHLFF-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-iodobenzoate is a useful research compound. Its molecular formula is C8H8INO2 and its molecular weight is 277.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXKJNIWKOHLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451421
Record name methyl 3-amino-5-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217314-45-9
Record name methyl 3-amino-5-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-5-iodobenzoate
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Foundational & Exploratory

Methyl 3-amino-5-iodobenzoate: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 217314-45-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a substituted aromatic compound that has garnered significant interest in the field of medicinal chemistry and drug development. Its structural features, particularly the presence of an amino group, an iodine atom, and a methyl ester on a benzene ring, make it a versatile building block for the synthesis of complex heterocyclic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of targeted cancer therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are essential for its handling, characterization, and use in chemical synthesis.

Table 1: General and Structural Properties
PropertyValueSource
CAS Number 217314-45-9[1][2]
Molecular Formula C₈H₈INO₂[2]
Molecular Weight 277.06 g/mol [2]
IUPAC Name This compound[2]
Synonyms Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester[3]
SMILES COC(=O)C1=CC(=CC(=C1)I)N[2]
InChI InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3[2]
Table 2: Computed Physical Properties
PropertyValueSource
XLogP3 1.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 2[2]
Exact Mass 276.95998 g/mol [2]
Monoisotopic Mass 276.95998 g/mol [2]
Topological Polar Surface Area 52.3 Ų[2]
Heavy Atom Count 12[2]
Formal Charge 0[2]
Complexity 174[2]

Spectroscopic Data

While a dedicated publication with full spectral analysis was not identified in the search, typical spectroscopic data for similar aromatic compounds can be inferred. The following represents expected spectral characteristics.

Table 3: Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR Aromatic protons (multiple signals in the range of 6.5-8.0 ppm), a singlet for the methyl ester protons (~3.9 ppm), and a broad singlet for the amine protons (variable chemical shift).
¹³C NMR Signals for the carbonyl carbon of the ester (~165-170 ppm), aromatic carbons (in the range of 110-150 ppm), and the methyl carbon of the ester (~52 ppm).
FT-IR Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-I stretching (in the fingerprint region).

Experimental Protocols

This compound is a key synthetic intermediate. The following sections detail its synthesis and its subsequent use in the preparation of a crucial precursor for the PARP inhibitor, rucaparib.

Synthesis of this compound

A novel and practical synthetic route for 3-amino-5-halo-2-iodobenzoates has been developed, which can be adapted for the synthesis of the title compound.[4] The general strategy involves the nitration of a commercially available aminobenzoate, followed by a Sandmeyer reaction to introduce the iodine, and finally, reduction of the nitro group.

Experimental Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Reduction A Methyl 3-aminobenzoate B Methyl 3-amino-5-nitrobenzoate A->B HNO₃, H₂SO₄ C Methyl 3-amino-5-nitrobenzoate D Methyl 3-iodo-5-nitrobenzoate C->D 1. NaNO₂, H₂SO₄ 2. KI E Methyl 3-iodo-5-nitrobenzoate F This compound E->F Fe, NH₄Cl or H₂, Pd/C

Caption: Synthetic workflow for this compound.

Detailed Protocol (Adapted from a similar synthesis[4]):

  • Nitration: To a solution of Methyl 3-aminobenzoate in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred until completion and then poured onto ice, followed by neutralization to precipitate the product, Methyl 3-amino-5-nitrobenzoate. The crude product is then filtered, washed, and dried.

  • Sandmeyer Reaction: Methyl 3-amino-5-nitrobenzoate is dissolved in a suitable acidic medium (e.g., sulfuric acid in acetic acid). The solution is cooled, and a solution of sodium nitrite in water is added slowly to form the diazonium salt. A solution of potassium iodide in water is then added to the diazonium salt solution, leading to the formation of Methyl 3-iodo-5-nitrobenzoate. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amine. This can be achieved using various reducing agents, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. After the reaction is complete, the product, this compound, is isolated and purified, typically by column chromatography.

Application in the Synthesis of a Rucaparib Intermediate

This compound is a precursor to key intermediates in the synthesis of the PARP inhibitor rucaparib. One such critical intermediate is 8-fluoro-1,3,4,5-tetrahydro-azepino[5,4,3-cd]indol-6-one.[5][6][7] The synthesis involves multiple steps, including the construction of the indole ring system and subsequent cyclization to form the azepinoindolone core. While a direct conversion from this compound is not explicitly detailed as a one-pot reaction, the structural motif is crucial for building the core structure of rucaparib.

Logical Relationship in the Synthesis of a Rucaparib Precursor

Role in Rucaparib Synthesis A This compound (or its fluoro-analogue) B Introduction of a side chain precursor A->B Coupling Reaction C Indole Ring Formation (e.g., Fischer Indole Synthesis) B->C D Cyclization to form the Azepinoindolone Core C->D E 8-fluoro-1,3,4,5-tetrahydro- azepino[5,4,3-cd]indol-6-one D->E F Rucaparib E->F Coupling with side chain

References

Methyl 3-amino-5-iodobenzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is an aromatic organic compound that holds potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring an aminobenzoate scaffold with an iodine substituent, offers multiple reactive sites for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known physical and chemical properties, a probable synthetic route, and general experimental protocols for its characterization.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₈INO₂[1]
Molecular Weight 277.06 g/mol [1]
CAS Number 217314-45-9[1]
IUPAC Name This compound[1]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)I)N[1]
InChI Key RFXKJNIWKOHLFF-UHFFFAOYSA-N[1]
Appearance Expected to be a solid
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
XLogP3 (Computed)1.7[1]
Topological Polar Surface Area (Computed)52.3 Ų[1]
Hydrogen Bond Donor Count (Computed)1[1]
Hydrogen Bond Acceptor Count (Computed)3
Rotatable Bond Count (Computed)2

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a synthetic route for the closely related compound, methyl 3-amino-5-fluoro-2-iodobenzoate, has been described and can be adapted. The proposed synthesis is a multi-step process starting from a commercially available substituted aminobenzoate.

Proposed Synthetic Pathway:

Synthesis A Methyl 3-aminobenzoate B Methyl 3-amino-5-nitrobenzoate A->B Nitration (HNO3, H2SO4) C Methyl 3-diazonium-5-nitrobenzoate salt B->C Diazotization (NaNO2, H2SO4) D Methyl 3-iodo-5-nitrobenzoate C->D Sandmeyer Reaction (KI) E This compound D->E Reduction (e.g., SnCl2, HCl) MeltingPoint cluster_0 Sample Preparation cluster_1 Measurement A Dry, powdered sample B Pack into capillary tube A->B C Place in melting point apparatus D Heat at a controlled rate C->D E Record melting range D->E Solubility A Weigh solute B Add solvent incrementally A->B C Agitate mixture B->C D Observe for dissolution C->D D->B If not dissolved E Record volume for complete dissolution D->E If dissolved

References

Structure and IUPAC name of Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and properties of Methyl 3-amino-5-iodobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key data, outlines a relevant synthetic methodology, and presents a logical workflow for its preparation.

Chemical Structure and Nomenclature

This compound is an aromatic organic compound containing an amino group, an iodine atom, and a methyl ester group attached to a benzene ring.

IUPAC Name: this compound[1][2]

Chemical Structure:

structure Chemical Structure of this compound C1 C C2 C C1->C2 C1->C2 sub1 C(=O)OC C1->sub1 C3 C C2->C3 C4 C C3->C4 C3->C4 sub3 NH₂ C3->sub3 C5 C C4->C5 C6 C C5->C6 C5->C6 sub5 I C5->sub5 C6->C1 synthesis_workflow start Commercially Available 2-Aminobenzoate step1 Halogenation start->step1 intermediate1 2-Amino-5-halobenzoate step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Amino-5-halo-3-nitrobenzoate step2->intermediate2 step3 Diazotization and Iodination (Sandmeyer Reaction) intermediate2->step3 intermediate3 5-Halo-2-iodo-3-nitrobenzoate step3->intermediate3 step4 Reduction of Nitro Group intermediate3->step4 product Methyl 3-amino-5-halo-2-iodobenzoate step4->product

References

An In-Depth Technical Guide to Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the chemical and physical properties of Methyl 3-amino-5-iodobenzoate, a key intermediate in various synthetic applications within the pharmaceutical and chemical research sectors. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, and an iodine atom at positions 1, 3, and 5, respectively. The presence of these functional groups makes it a versatile building block in organic synthesis.

A summary of its key quantitative data is presented in the table below for ease of reference.

IdentifierValueSource
Molecular Formula C8H8INO2[1][2]
Molecular Weight 277.06 g/mol [1][3]
IUPAC Name This compound[1][2]
CAS Number 217314-45-9[2][4]
Canonical SMILES COC(=O)C1=CC(=C(C=C1)N)I[1]
InChI Key RFXKJNIWKOHLFF-UHFFFAOYSA-N[1][4]

Experimental Protocols: A Representative Synthetic Workflow

While specific experimental protocols can vary significantly based on the target molecule, a general workflow for the utilization of this compound as a synthetic intermediate often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. The iodine substituent provides a reactive site for these transformations, while the amino group can be protected and deprotected or used for further functionalization.

A logical workflow for a typical cross-coupling reaction is outlined below. This process illustrates the sequential steps from starting materials to the final product, including necessary purification and analytical stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start This compound + Boronic Acid/Ester reaction_mix Mix & Degas start->reaction_mix catalyst Palladium Catalyst + Ligand catalyst->reaction_mix base Base (e.g., K2CO3) base->reaction_mix solvent Solvent (e.g., Toluene/H2O) solvent->reaction_mix heating Heat under Inert Atmosphere (e.g., N2 or Ar) reaction_mix->heating extraction Aqueous Work-up & Extraction heating->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product analysis->product

A generalized workflow for a Suzuki cross-coupling reaction using this compound.

This diagram illustrates the key stages of a common synthetic application. The process begins with the preparation of reactants, followed by the core reaction under controlled conditions. Subsequent steps involve the work-up and purification of the crude product, and finally, analytical characterization to confirm the structure and purity of the desired compound. The modular nature of this workflow allows for adaptation to a wide range of specific target molecules.

References

A Technical Guide to the Spectroscopic Data of Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-5-iodobenzoate, a key intermediate in pharmaceutical synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while mass spectrometry data is based on calculated exact mass and predicted adducts, the NMR and IR data are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in the searched literature.

Table 1: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₈INO₂
Molecular Weight277.06 g/mol [1]
Exact Mass276.95998 Da[1]
Predicted m/z of Adducts
[M+H]⁺277.96728[2]
[M+Na]⁺299.94922[2]
[M-H]⁻275.95272[2]
[M+NH₄]⁺294.99382[2]
[M+K]⁺315.92316[2]

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.8-8.0Singlet1HAromatic C-H (H-2)
~7.5-7.7Singlet1HAromatic C-H (H-6)
~7.0-7.2Singlet1HAromatic C-H (H-4)
~3.9Singlet3HOCH₃
~3.8Broad Singlet2HNH₂

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166C=O (Ester)
~148C-NH₂
~135C-COOCH₃
~130Aromatic C-H
~125Aromatic C-H
~120Aromatic C-H
~94C-I
~52OCH₃

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H StretchPrimary Amine
3100-3000C-H StretchAromatic
2950-2850C-H StretchMethyl
1720-1700C=O StretchEster
1620-1580C=C StretchAromatic Ring
1620-1550N-H BendPrimary Amine
1250-1000C-O StretchEster
800-600C-I StretchAryl Iodide

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These are based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition : Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Solid Phase : The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

    • ATR (Attenuated Total Reflectance) : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Method :

    • Electrospray Ionization (ESI) : Suitable for producing protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

    • Electron Ionization (EI) : This method can provide information about the molecular ion and characteristic fragmentation patterns.

  • Data Acquisition : The mass spectrum is acquired over a suitable m/z range, typically from 50 to 500 amu.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Dissolution->IR MS Mass Spectrometry (LC-MS/ESI) Dissolution->MS Data_Processing Data Processing (Software Analysis) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation

A generalized workflow for spectroscopic analysis.

References

A Technical Guide to 3-Amino-5-iodobenzoic Acid Methyl Ester for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, chemical properties, and synthetic applications of 3-amino-5-iodobenzoic acid methyl ester, a key intermediate in pharmaceutical research and development.

Introduction

3-Amino-5-iodobenzoic acid methyl ester is a substituted aromatic compound of significant interest to the pharmaceutical and organic synthesis sectors. Its molecular structure, featuring an amino group, an iodine atom, and a methyl ester on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its emerging role in the development of novel therapeutics, particularly as an intermediate in the synthesis of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitors.

Commercial Availability and Suppliers

3-Amino-5-iodobenzoic acid methyl ester, identified by the CAS number 217314-45-9, is readily available from a variety of chemical suppliers specializing in research and development compounds.[1][2][3] Purity levels for this compound are typically offered at 95% or higher.[1] Prominent suppliers offering this chemical include:

  • Ark Pharma Scientific Limited

  • Advanced ChemBlocks

  • ChemScene

These suppliers generally provide the compound in quantities ranging from grams to kilograms to accommodate both academic research and larger-scale drug development projects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-amino-5-iodobenzoic acid methyl ester is presented in the table below. While experimentally determined data for some properties, such as melting and boiling points, are not consistently reported across all suppliers, computed values from reliable databases offer valuable estimates.

PropertyValueSource
CAS Number 217314-45-9[1]
Molecular Formula C₈H₈INO₂[1][4]
Molecular Weight 277.06 g/mol [1][4]
Purity ≥95%[1]
Melting Point Not consistently reported (related compounds: methyl 3-iodobenzoate 46-50 °C; methyl 3-aminobenzoate ≥42 °C)
Boiling Point Not consistently reported
Solubility Not explicitly reported for the target compound. Methyl 3-aminobenzoate is slightly soluble in water.
IUPAC Name methyl 3-amino-5-iodobenzoate[4]
Synonyms Benzoic acid, 3-amino-5-iodo-, methyl ester; 3-Amino-5-iodo-benzoic acid methyl ester; Methyl 5-amino-3-iodobenzoate[4]

Experimental Protocols

Synthesis of this compound (Adapted Protocol)

This procedure involves the iodination of a commercially available aminobenzoic acid precursor, followed by esterification.

Materials:

  • 3-Aminobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or other esterification reagent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Iodination:

    • Dissolve 3-aminobenzoic acid in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

    • Cool the solution in an ice bath.

    • Slowly add N-Iodosuccinimide (NIS) portion-wise while maintaining the temperature.

    • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-amino-5-iodobenzoic acid.

  • Esterification:

    • Suspend the crude 3-amino-5-iodobenzoic acid in methanol.

    • Carefully add thionyl chloride dropwise at 0 °C.

    • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-amino-5-iodobenzoic acid methyl ester.

Role in Drug Discovery: Synthesis of TAK1 Inhibitors

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a crucial enzyme in the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is implicated in inflammatory responses and the progression of certain cancers. Consequently, the development of TAK1 inhibitors is a significant area of research in medicinal chemistry.

3-Amino-5-iodobenzoic acid methyl ester serves as a valuable intermediate in the synthesis of these inhibitors. The presence of the amino group and the iodine atom provides two key points for chemical modification, allowing for the construction of the complex heterocyclic systems often found in kinase inhibitors. The general workflow for utilizing this intermediate in a drug discovery context is outlined below.

procurement_and_synthesis_workflow cluster_procurement Procurement cluster_synthesis Synthesis of TAK1 Inhibitor cluster_analysis Analysis and Characterization supplier_identification Identify Suppliers (e.g., Ark Pharma, Advanced ChemBlocks) request_quote Request Quotation (Specify quantity and purity) supplier_identification->request_quote sds_review Review Safety Data Sheet (SDS) request_quote->sds_review procurement Procure Compound sds_review->procurement intermediate 3-Amino-5-iodobenzoic acid methyl ester procurement->intermediate reaction1 Reaction Step 1 (e.g., Suzuki Coupling) intermediate->reaction1 intermediate2 Functionalized Intermediate reaction1->intermediate2 reaction2 Reaction Step 2 (e.g., Amide Coupling) intermediate2->reaction2 final_compound Final TAK1 Inhibitor reaction2->final_compound purification Purification (e.g., Chromatography) final_compound->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization biological_assay Biological Assay (TAK1 Inhibition Assay) characterization->biological_assay

Procurement and Synthesis Workflow

The TAK1 signaling pathway is a central regulator of cellular responses to inflammatory stimuli. Its activation leads to the downstream activation of other kinases and transcription factors, ultimately resulting in the expression of pro-inflammatory genes. The diagram below illustrates a simplified representation of this pathway.

TAK1_signaling_pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor Activation stimuli->receptor tak1_complex TAK1/TAB Complex receptor->tak1_complex ikk_complex IKK Complex tak1_complex->ikk_complex mapk_pathway MAPK Pathway (JNK, p38) tak1_complex->mapk_pathway nf_kb NF-κB Activation ikk_complex->nf_kb gene_expression Pro-inflammatory Gene Expression nf_kb->gene_expression mapk_pathway->gene_expression tak1_inhibitor TAK1 Inhibitor (Synthesized from intermediate) tak1_inhibitor->tak1_complex

Simplified TAK1 Signaling Pathway

Safety Information

3-Amino-5-iodobenzoic acid methyl ester is classified as a hazardous substance. According to available safety data sheets, it is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also important to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5]

Conclusion

3-Amino-5-iodobenzoic acid methyl ester is a commercially accessible and synthetically valuable compound for researchers in the fields of medicinal chemistry and drug discovery. Its utility as a key intermediate in the synthesis of TAK1 inhibitors highlights its potential in the development of new treatments for inflammatory diseases and cancer. This guide provides a foundational resource for scientists and professionals interested in procuring and utilizing this versatile chemical building block. Further research into its direct application in the synthesis of specific bioactive molecules will undoubtedly continue to expand its importance in the scientific community.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a key building block in organic synthesis, particularly valued in the development of pharmaceutical compounds. Its substituted benzene ring provides a versatile scaffold for the construction of more complex molecules. While the definitive first report of its synthesis is not readily apparent in surveyed literature, its utility has led to the development of efficient synthetic methodologies. This guide provides a detailed overview of a recently developed, scalable synthesis, alongside relevant chemical data and experimental protocols.

Chemical Properties and Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 217314-45-9[1]
Molecular Formula C₈H₈INO₂[2]
Molecular Weight 277.06 g/mol [2]
Appearance Not explicitly stated, related compounds are brown liquids[3]
Purity >95.00% (Commercially available)[2]

A Modern Synthetic Approach

A novel and efficient synthesis of 3-amino-5-halo-2-iodobenzoates, including the target molecule's analogues, was reported in early 2024.[3] This method, detailed below, offers a practical and scalable route from commercially available starting materials.[3] The general strategy involves a multi-step process beginning with a halogenated 2-aminobenzoate.[3][4]

The key transformations in this synthetic pathway are:

  • Nitration: Introduction of a nitro group at the C3 position of the benzene ring.[3]

  • Sandmeyer-type Reaction: Conversion of the C2 amino group into an iodide.[3][4]

  • Reduction: Reduction of the newly introduced nitro group to the desired amine functionality.[3]

A patent application has been filed for this synthetic method, highlighting its novelty and practical importance.[3]

Synthetic Workflow Diagram

SynthesisWorkflow A Methyl 2-amino-5-halobenzoate B N-protected Methyl 2-amino-5-halobenzoate A->B Protection (e.g., TFAA) C N-protected Methyl 2-amino-5-halo-3-nitrobenzoate B->C Nitration (HNO₃, H₂SO₄) D Methyl 2-amino-5-halo-3-nitrobenzoate C->D Deprotection E Methyl 5-halo-2-iodo-3-nitrobenzoate D->E Sandmeyer-type Reaction (NaNO₂, H₂SO₄ then KI) F Methyl 3-amino-5-halobenzoate E->F Reduction (e.g., Fe, HCl)

Caption: A generalized workflow for the synthesis of Methyl 3-amino-5-halobenzoates.

Experimental Protocols

The following protocols are based on the synthesis of halogenated analogues of this compound as described by Park, et al.[3] These procedures are conducted on a 50 mmol scale, demonstrating their practical applicability.[3]

Protection of Methyl 2-amino-5-halobenzoate
  • To a solution of the starting Methyl 2-amino-5-halobenzoate (100 mmol) in dichloromethane (1.0 L), trifluoroacetic anhydride (20 mL, 150 mmol) is added at 0 °C.

  • The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, water is added to quench the reaction, and the product is extracted with dichloromethane.

Nitration and Deprotection
  • The crude N-protected product from the previous step is dissolved in sulfuric acid (180 mL).

  • 60% aqueous nitric acid (9.2 mL, 120 mmol) is added at 0 °C.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • After completion, the mixture is poured into ice water (500 mL) and extracted with ethyl acetate to yield Methyl 2-amino-5-halo-3-nitrobenzoate after removal of the protecting group during workup.

Diazotization and Iodination (Sandmeyer-type Reaction)
  • To a solution of Methyl 2-amino-5-halo-3-nitrobenzoate (50 mmol) in acetic acid (150 mL), sulfuric acid (30 mL) and sodium nitrite (4.1 g, 60 mmol) are slowly added at 12 °C.

  • The mixture is stirred for 1 hour at this temperature.

  • A solution of potassium iodide (12 g, 70 mmol) in water (80 mL) is then slowly added.

  • The reaction is stirred for 1 hour at 12 °C, then warmed to 25 °C and stirred for 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The organic layers are washed sequentially with aqueous sodium hydrogen carbonate, aqueous sodium hydrogen sulfite, and brine.

Reduction of the Nitro Group
  • The crude Methyl 5-halo-2-iodo-3-nitrobenzoate is treated with a reducing agent. While the paper uses iron in aqueous HCl for a related substrate, a common method for this transformation is the use of tin(II) chloride in an alcohol solvent.[3][5]

  • For example, using tin(II) chloride (392 mmol) in refluxing ethanol (50 mL) for 30 minutes is a reported method for a similar reduction.[5]

  • After the reduction is complete, the reaction mixture is worked up, typically involving filtration and extraction.

  • The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Halogenated Analogues

The following table summarizes the yields for the synthesis of fluoro and bromo analogues of the target compound, as reported by Park, et al.[3]

CompoundStarting MaterialOverall Yield (2 steps)Product Form
Methyl 3-amino-5-fluoro-2-iodobenzoate Methyl 2-amino-5-fluorobenzoate65%Brown liquid
Methyl 3-amino-5-bromo-2-iodobenzoate Methyl 2-amino-5-bromobenzoate56%Brown liquid

Spectroscopic Data for Analogues

Characterization data for the fluoro and bromo analogues are provided below as a reference.[3]

Methyl 3-amino-5-fluoro-2-iodobenzoate
  • ¹H NMR (500 MHz, CDCl₃): δ 6.82 (dd, J=8.7, 2.7 Hz, 1H), 6.59 (dd, J=9.9, 2.7 Hz, 1H), 4.52 (br. s., 2H), 3.92 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 167.3 (d, J=2.7 Hz), 163.2 (d, J=246.1 Hz), 149.5 (d, J=10.9 Hz), 138.3 (d, J=9.1 Hz), 107.2 (d, J=25.4 Hz), 103.3 (d, J=25.4 Hz), 52.8.

  • ¹⁹F NMR (471 MHz, CDCl₃): δ -113.7.

  • HRMS (ESI-QTOF) m/z: [M+Na]⁺ calcd for C₈H₇FINNaO₂, 317.9403; found, 317.9402.

Methyl 3-amino-5-bromo-2-iodobenzoate
  • ¹H NMR (500 MHz, CDCl₃): δ 7.16 (d, J=2.3 Hz, 1H), 6.98 (s, 1H), 4.47 (br. s., 2H), 3.92 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 167.1, 149.2, 138.6, 122.8, 122.7, 119.1, 81.7, 52.9.

  • HRMS (ESI-QTOF) m/z: [M+Na]⁺ calcd for C₈H₇BrINNaO₂, 377.8597; found, 377.8597.

Historical Synthetic Context

While the above represents a modern approach, classical methods for the synthesis of such compounds often involve the reduction of a nitro-analogue. For instance, the reduction of Methyl 3-iodo-5-nitrobenzoate using reagents like tin(II) chloride in ethanol is a plausible earlier route.[5] The emergence of this and similar compounds is closely tied to the demand for functionalized intermediates in the pharmaceutical and agricultural industries.[6]

Safety Information

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Appropriate personal protective equipment should be used when handling this compound.

References

An In-Depth Technical Guide to 1,2,3,5-Tetrasubstituted Benzene Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the 1,2,3,5-Tetrasubstituted Benzene Scaffold

1,2,3,5-tetrasubstituted benzene derivatives represent a unique class of aromatic compounds with a distinct substitution pattern that offers significant potential in the field of medicinal chemistry and drug development. The arrangement of four substituents on the benzene ring provides a scaffold with specific steric and electronic properties, allowing for the fine-tuning of molecular interactions with biological targets. This technical guide delves into the core characteristics of these derivatives, focusing on their synthesis, spectroscopic properties, and applications, with a particular emphasis on their potential as therapeutic agents.

Spectroscopic and Physicochemical Properties

The asymmetrical substitution pattern of 1,2,3,5-tetrasubstituted benzenes gives rise to characteristic spectroscopic signatures. For instance, the proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra will reflect the unique symmetry of the molecule. Spectroscopic data for a representative compound, 1,2,3,5-tetramethylbenzene (also known as isodurene), provides a baseline for understanding the spectral characteristics of this class of compounds.

Table 1: Physicochemical Properties of 1,2,3,5-Tetramethylbenzene

PropertyValue
Molecular FormulaC₁₀H₁₄
Molecular Weight134.22 g/mol
Boiling Point198 °C
Melting Point-24 °C
Density0.891 g/cm³ at 20 °C

Synthesis of 1,2,3,5-Tetrasubstituted Benzene Derivatives

The synthesis of 1,2,3,5-tetrasubstituted benzene derivatives can be achieved through various synthetic routes. One notable method involves a one-pot, four-component reaction to produce tetraalkyl benzene-1,2,3,5-tetracarboxylates. This approach offers a straightforward and efficient way to access highly functionalized derivatives.

Experimental Protocol: One-Pot Synthesis of Tetraalkyl Benzene-1,2,3,5-tetracarboxylates

This protocol describes the synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates from alkyl propiolates and alkyl 2-nitroethanoates promoted by triphenylphosphine.

General Procedure: A mixture of the alkyl propiolate (2 mmol), alkyl 2-nitroethanoate (1 mmol), and triphenylphosphine (1 mmol) in toluene (10 mL) is heated under reflux for the time specified in Table 2. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired tetraalkyl benzene-1,2,3,5-tetracarboxylate.

Table 2: Synthesis of Tetraalkyl Benzene-1,2,3,5-tetracarboxylates

CompoundTime (h)Yield (%)
1a MeMe575
1b EtMe672
1c MeEt578
1d EtEt768

Characterization Data for Tetramethyl Benzene-1,2,3,5-tetracarboxylate (1a):

  • Appearance: White solid

  • Melting Point: 145-147 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.54 (s, 1H), 8.21 (s, 1H), 3.95 (s, 3H), 3.93 (s, 3H), 3.91 (s, 3H), 3.89 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 167.8, 166.5, 165.9, 165.2, 135.4, 134.8, 133.7, 132.1, 131.5, 130.9, 52.9, 52.8, 52.7, 52.6.

  • IR (KBr, cm⁻¹): 1735, 1728, 1280, 1245.

  • MS (EI, m/z): 310 [M]⁺.

Biological Activity and Structure-Activity Relationships

While specific data for a broad range of biologically active 1,2,3,5-tetrasubstituted benzene derivatives is emerging, insights can be drawn from structurally related compounds. For instance, studies on 1,3,5-trisubstituted benzene derivatives have identified potent inhibitors of matriptase, a serine protease implicated in cancer. These findings highlight the potential of the substituted benzene core as a scaffold for enzyme inhibitors.

The general workflow for identifying and optimizing such inhibitors is depicted below.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization synthesis Synthesis of 1,2,3,5-Tetrasubstituted Benzene Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Initial Biological Screening characterization->screening ic50 IC50 Determination screening->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo in_vivo->synthesis Iterative Design

Figure 1. A generalized workflow for the discovery and development of bioactive 1,2,3,5-tetrasubstituted benzene derivatives.

Signaling Pathways

The specific signaling pathways modulated by 1,2,3,5-tetrasubstituted benzene derivatives are dependent on the nature and arrangement of their substituents, which dictate their biological targets. For derivatives designed as kinase inhibitors, a common target in oncology, the general mechanism involves interference with intracellular signaling cascades that control cell growth, proliferation, and survival.

A simplified representation of a generic kinase signaling pathway that could be targeted is shown below.

signaling_pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) ext_signal->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response nucleus Nucleus inhibitor 1,2,3,5-Tetrasubstituted Benzene Inhibitor inhibitor->raf

Figure 2. A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Conclusion and Future Directions

1,2,3,5-tetrasubstituted benzene derivatives offer a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make this class of compounds an attractive area for further research. Future efforts should focus on the synthesis of a wider range of derivatives and their systematic evaluation against various biological targets to fully elucidate their therapeutic potential. The development of detailed structure-activity relationships will be crucial in guiding the design of next-generation drug candidates based on this unique aromatic core.

An In-depth Technical Guide to Methyl 3-amino-5-iodobenzoate: A Key Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-5-iodobenzoate, a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably PARP (poly(ADP-ribose) polymerase) inhibitors used in cancer therapy. This document details its chemical identity, synthesis, and its role in the development of targeted cancer treatments.

Chemical Identity and Synonyms

This compound is a substituted aromatic compound with a molecular formula of C₈H₈INO₂ and a molecular weight of approximately 277.06 g/mol .[1] Its chemical structure and key identifiers are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Registry Number 217314-45-9[1][2]
Molecular Formula C₈H₈INO₂[1][2]
Molecular Weight 277.06 g/mol [1][2]
InChI InChI=1S/C8H8INO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3[1]
InChIKey RFXKJNIWKOHLFF-UHFFFAOYSA-N[1]
SMILES COC(=O)C1=CC(=CC(=C1)I)N[1]

A variety of synonyms and trade names are used to identify this compound in scientific literature and commercial catalogs.

Table 2: Synonyms for this compound

Synonym
3-Amino-5-iodo-benzoic acid methyl ester[3]
Benzoic acid, 3-amino-5-iodo-, methyl ester[3]
Methyl 5-amino-3-iodobenzoate
3-Amino-5-Iodo-methyl benzoate[3]

Experimental Protocols

The synthesis of this compound is a multi-step process that is analogous to the preparation of other 3-amino-5-halo-2-iodobenzoates.[4][5][6] The general synthetic strategy involves three key transformations: nitration, a Sandmeyer reaction, and the reduction of a nitro group.

Overall Synthetic Workflow:

SynthesisWorkflow Start Methyl 3-aminobenzoate Nitration Nitration Start->Nitration Intermediate1 Methyl 3-amino-5-nitrobenzoate Nitration->Intermediate1 Sandmeyer Sandmeyer Reaction (Diazotization & Iodination) Intermediate1->Sandmeyer Intermediate2 Methyl 3-iodo-5-nitrobenzoate Sandmeyer->Intermediate2 Reduction Reduction Intermediate2->Reduction FinalProduct This compound Reduction->FinalProduct

A general workflow for the synthesis of this compound.

Detailed Methodologies:

A detailed, multi-step synthesis for a closely related compound, 3-amino-5-halo-2-iodobenzoate, has been described and can be adapted for this compound.[4] The procedure can be performed on a significant scale (e.g., 50 mmol).[4][5][6]

Step 1: Nitration of a Substituted Methyl Benzoate The synthesis would commence with a suitable commercially available starting material, such as methyl 3-aminobenzoate. The first key step is the regioselective nitration of the aromatic ring to introduce a nitro group.

  • Protocol: To a solution of the starting methyl benzoate in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5 °C) to prevent over-nitration and side reactions. The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it onto ice, and the precipitated product is collected by filtration.

Step 2: Sandmeyer Reaction for Iodination The amino group of the resulting nitro-substituted methyl benzoate is then converted to an iodide via a Sandmeyer reaction.

  • Protocol: The amino group is first diazotized by treating the compound with a solution of sodium nitrite in an acidic medium (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).[4] The resulting diazonium salt is then treated with a solution of potassium iodide, leading to the displacement of the diazonium group by iodine.[4]

Step 3: Reduction of the Nitro Group The final step involves the reduction of the nitro group to an amine to yield this compound.

  • Protocol: The nitro-substituted intermediate is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof). A reducing agent, such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation (e.g., using palladium on carbon), is then added. The reaction is typically heated to drive it to completion. After the reduction is complete, the reaction mixture is filtered to remove any solids, and the product is isolated by extraction and purified by recrystallization or column chromatography.

Purification and Characterization:

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[7]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

Application in Drug Development: Synthesis of PARP Inhibitors

This compound and its analogs are valuable starting materials in the synthesis of pharmaceuticals, particularly PARP inhibitors.[5] One of the most prominent examples is its use as a key building block in the synthesis of Rucaparib , a PARP inhibitor approved for the treatment of certain types of ovarian and prostate cancers.[8][9]

The presence of the amino and iodo groups on the benzene ring allows for further chemical modifications and the construction of the complex heterocyclic core structures characteristic of many PARP inhibitors.

Role in Signaling Pathways: The Mechanism of PARP Inhibition

PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality .[10][11] This occurs in cancer cells that have pre-existing defects in other DNA repair pathways, most notably those involving the BRCA1 and BRCA2 genes.[10][11]

The DNA Damage Repair Pathway and PARP Inhibition:

PARP_Inhibition cluster_Normal_Cell Normal Cell (Functional BRCA) cluster_Cancer_Cell Cancer Cell (BRCA-deficient) SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER activates CellSurvival1 Cell Survival BER->CellSurvival1 leads to DSB Double-Strand Break (DSB) BRCA BRCA1/2 DSB->BRCA recruits HR Homologous Recombination (HR) BRCA->HR activates HR->CellSurvival1 leads to SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Accumulated DSBs SSB2->DSB2 leads to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP2 inhibits BlockedBER Blocked BER PARP2->BlockedBER cannot activate DefectiveBRCA Defective BRCA1/2 DSB2->DefectiveBRCA FailedHR Failed HR DefectiveBRCA->FailedHR cannot activate CellDeath Cell Death (Apoptosis) FailedHR->CellDeath leads to

The mechanism of action of PARP inhibitors leading to synthetic lethality.
  • Role of PARP in Normal Cells: Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand breaks (SSBs) in DNA through the base excision repair (BER) pathway.[11] When an SSB occurs, PARP binds to the damaged site and synthesizes poly(ADP-ribose) chains, which act as a scaffold to recruit other DNA repair proteins.[12]

  • PARP Inhibition: PARP inhibitors block the catalytic activity of PARP, preventing the repair of SSBs.[10][11]

  • Synthetic Lethality in BRCA-Deficient Cells: In normal cells with functional BRCA1 and BRCA2 genes, the double-strand breaks (DSBs) that can arise from unrepaired SSBs are efficiently repaired through homologous recombination (HR).[10] However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is compromised. When these cells are treated with a PARP inhibitor, the accumulation of unrepaired SSBs leads to an increase in DSBs during DNA replication. Since the primary pathway for repairing these DSBs (HR) is defective, the cancer cells are unable to cope with the extensive DNA damage, leading to genomic instability and ultimately, cell death (apoptosis).[11] Normal cells, with their intact HR pathway, are largely unaffected by PARP inhibition, providing a therapeutic window.[11]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed, multi-step procedure for the synthesis of Methyl 3-amino-5-iodobenzoate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. While the direct conversion from 2-amino-5-halobenzoates is not readily found in standard literature, this document outlines a reliable and well-established four-step synthetic route starting from 3-amino-5-nitrobenzoic acid. This method offers high yields and purity, making it suitable for laboratory and pilot-scale production.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step process:

  • Diazotization and Iodination: The amino group of 3-amino-5-nitrobenzoic acid is converted to a diazonium salt, which is subsequently displaced by iodine using potassium iodide to yield 3-iodo-5-nitrobenzoic acid.

  • Esterification: The carboxylic acid group of 3-iodo-5-nitrobenzoic acid is esterified to the corresponding methyl ester, Methyl 3-iodo-5-nitrobenzoate, using methanol in the presence of an acid catalyst.

  • Reduction: The nitro group of Methyl 3-iodo-5-nitrobenzoate is reduced to an amino group using a suitable reducing agent, such as tin(II) chloride, to produce the final product, this compound.

  • Purification: The final compound is purified using column chromatography to ensure high purity.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A 3-Amino-5-nitrobenzoic acid B 3-Iodo-5-nitrobenzoic acid A->B 1. NaNO2, HCl 2. KI C Methyl 3-iodo-5-nitrobenzoate B->C CH3OH, H2SO4 D This compound C->D SnCl2·2H2O, HCl E Pure this compound D->E Column Chromatography

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-nitrobenzoic acid

This protocol details the conversion of 3-amino-5-nitrobenzoic acid to 3-iodo-5-nitrobenzoic acid via a Sandmeyer-type reaction.

  • Materials:

    • 3-Amino-5-nitrobenzoic acid

    • Concentrated Hydrochloric acid (HCl)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Sodium thiosulfate (Na₂S₂O₃)

    • Distilled water

    • Ice

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-nitrobenzoic acid in distilled water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add concentrated HCl while maintaining the temperature below 5 °C.

    • Prepare a solution of NaNO₂ in distilled water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

    • In a separate beaker, dissolve KI in distilled water.

    • Slowly add the diazonium salt solution to the KI solution with vigorous stirring. Effervescence will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 1 hour.

    • Cool the mixture to room temperature and decolorize by adding a saturated solution of Na₂S₂O₃.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-iodo-5-nitrobenzoic acid.

Step 2: Synthesis of Methyl 3-iodo-5-nitrobenzoate

This protocol describes the Fischer esterification of 3-iodo-5-nitrobenzoic acid.

  • Materials:

    • 3-Iodo-5-nitrobenzoic acid

    • Methanol (CH₃OH)

    • Concentrated Sulfuric acid (H₂SO₄)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • Dissolve 3-iodo-5-nitrobenzoic acid in methanol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated H₂SO₄.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 3-iodo-5-nitrobenzoate.

Step 3: Synthesis of this compound

This protocol outlines the reduction of the nitro group to an amino group.

  • Materials:

    • Methyl 3-iodo-5-nitrobenzoate

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Methyl 3-iodo-5-nitrobenzoate in ethanol or ethyl acetate.

    • Add a solution of SnCl₂·2H₂O in concentrated HCl to the mixture.

    • Heat the reaction mixture at 50-60 °C for 2-3 hours. Monitor the reaction by TLC.

    • Cool the mixture to room temperature and neutralize with a 10 M NaOH solution until the pH is approximately 8-9.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification by Column Chromatography

This protocol describes the purification of the final product.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect the fractions containing the pure product, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
13-Iodo-5-nitrobenzoic acid307.0185-95198-202
2Methyl 3-iodo-5-nitrobenzoate321.0490-98110-114
3This compound291.0480-9096-100

Logical Relationship Diagram

The following diagram illustrates the logical progression and decision-making process during the synthesis and purification stages.

G start Start Synthesis step1 Step 1: Diazotization & Iodination start->step1 tlc_check1 TLC Monitoring step1->tlc_check1 step2 Step 2: Esterification tlc_check2 TLC Monitoring step2->tlc_check2 step3 Step 3: Reduction tlc_check3 TLC Monitoring step3->tlc_check3 tlc_check1->step2 Reaction Complete tlc_check2->step3 Reaction Complete purification Step 4: Column Chromatography tlc_check3->purification Reaction Complete characterization Characterization (NMR, MS, MP) purification->characterization end_product Pure Product characterization->end_product

Caption: Logical workflow for the synthesis and quality control.

Application Notes and Protocols for the Use of Methyl 3-amino-5-iodobenzoate as a Pharmaceutical Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a versatile, poly-functionalized aromatic compound that serves as a critical starting material in the synthesis of a wide array of pharmaceutical agents. Its unique substitution pattern, featuring an amine, an iodine atom, and a methyl ester on a benzene ring, allows for selective and sequential chemical modifications. The presence of the iodo group is particularly advantageous for modern palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations and highlights its role in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors.

Pharmaceutical Relevance

The 3-amino-5-halobenzoic acid scaffold is a key pharmacophore found in numerous biologically active molecules. This compound is a valuable building block for introducing this moiety and for further elaboration into complex drug molecules. Its applications are prominent in the synthesis of inhibitors targeting key signaling pathways implicated in cancer, such as the MAPK/ERK and PARP pathways.

Kinase Inhibitors: Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through mutations in proteins like BRAF and MEK, is a hallmark of many cancers, including melanoma.[2][3]

Dabrafenib , a BRAF inhibitor, and Trametinib , a MEK inhibitor, are targeted therapies that disrupt this pathway.[4][5] While the direct synthesis of these drugs may not always start from this compound, the core phenylamine and substituted benzene structures are highly relevant. The methodologies described herein for modifying this compound are directly applicable to the synthesis of analogues and derivatives of these and other kinase inhibitors.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS Activates BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

MAPK/ERK signaling pathway with BRAF and MEK inhibitors.
PARP Inhibitors: Targeting DNA Repair Pathways

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks.[6][7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality and tumor cell death.

Rucaparib is a PARP inhibitor approved for the treatment of ovarian and prostate cancers.[8] this compound and its analogues are key starting materials in the synthesis of Rucaparib and related compounds.[3][9] The cross-coupling reactions detailed below are fundamental to constructing the core scaffolds of these important therapeutics.

PARP_Signaling_Pathway cluster_nucleus Nucleus cluster_dna_damage DNA Damage cluster_parp_recruitment PARP Recruitment and Activation cluster_dna_repair DNA Repair cluster_cell_fate Cell Fate SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes Apoptosis Apoptosis PARP1->Apoptosis Leads to (when inhibited in BRCA-deficient cells) RepairProteins DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->RepairProteins Recruits BER Base Excision Repair (BER) RepairProteins->BER CellSurvival Cell Survival BER->CellSurvival Rucaparib Rucaparib Rucaparib->PARP1 Inhibits

PARP-1 signaling pathway in DNA repair.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Suzuki_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base Solvent Add Solvent (e.g., Toluene/Water) Start->Solvent Degas Degas Mixture Solvent->Degas Heat Heat Reaction (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Biaryl Product Purify->Product

General workflow for Suzuki-Miyaura coupling.

The following table presents representative data for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids, which can be adapted for this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O1001295
23-Iodopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.0)1,4-Dioxane1001692
3Methyl 4-iodobenzoate3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O801288
42-Iodoaniline4-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DMF902485

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and deionized water (5:1 v/v)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl or vinyl halide and an alkene.[10] It is a powerful method for the synthesis of substituted alkenes.

Heck_Workflow Start Combine Reactants: - this compound - Alkene - Palladium Catalyst - Base Solvent Add Solvent (e.g., DMF, NMP) Start->Solvent Heat Heat Reaction (e.g., 100-140 °C) Solvent->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Substituted Alkene Purify->Product

General workflow for the Heck reaction.

The following table provides representative data for the Heck reaction of aryl iodides with various alkenes.

EntryAryl IodideAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneMethyl acrylatePd(OAc)₂ (1)Et₃N (1.5)DMF100495
24-IodoanisoleStyrenePdCl₂(PPh₃)₂ (2)K₂CO₃ (2.0)NMP1201288
33-Iodopyridinen-Butyl acrylatePd(OAc)₂ (1)NaOAc (2.0)DMAc140892
42-IodoanilineAcrylonitrilePd(PPh₃)₄ (3)Et₃N (2.0)Acetonitrile802475

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and DMF.

  • Add the alkene and triethylamine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] It is a highly effective method for the synthesis of aryl amines from aryl halides and primary or secondary amines.

Buchwald_Hartwig_Workflow Start Combine Reactants: - this compound - Amine - Palladium Pre-catalyst & Ligand - Base Solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) Start->Solvent Degas Degas Mixture Solvent->Degas Heat Heat Reaction (e.g., 80-110 °C) Degas->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Aryl Amine Purify->Product

General workflow for Buchwald-Hartwig amination.

The following table presents representative data for the Buchwald-Hartwig amination of aryl halides.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-IodotolueneAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001698
23-BromoanisoleMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane1102490
32-Chloropyridinen-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)Toluene1001885
4IodobenzeneBenzylaminePd(OAc)₂ (1)DavePhos (2)Cs₂CO₃ (2.0)Toluene801293

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add the amine and anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[13] This reaction is highly efficient for the formation of C(sp)–C(sp²) bonds.

Sonogashira_Workflow Start Combine Reactants: - this compound - Terminal Alkyne - Palladium Catalyst & Ligand - Copper(I) Salt - Base Solvent Add Solvent (e.g., THF, Et₃N) Start->Solvent Degas Degas Mixture Solvent->Degas Stir Stir at Room Temp or Gentle Heating Degas->Stir Monitor Monitor Progress (TLC, GC-MS) Stir->Monitor Workup Aqueous Workup Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Product Aryl Alkyne Purify->Product

General workflow for Sonogashira coupling.

The following table provides representative data for the Sonogashira coupling of aryl iodides with terminal alkynes.

EntryAryl IodideTerminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT695
24-Iodoanisole1-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF501288
33-IodopyridineTrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NToluene60892
42-IodoanilinePropiolic acid ethyl esterPd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile801680

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical compounds. Its strategic placement of functional groups allows for a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a comprehensive guide for researchers and drug development professionals to effectively utilize this building block in the design and synthesis of novel therapeutics targeting critical disease pathways. The continued exploration of the reactivity of this and similar scaffolds will undoubtedly lead to the discovery of new and improved medicines.

References

Methyl 3-amino-5-iodobenzoate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl 3-amino-5-iodobenzoate is a key building block in medicinal chemistry, prized for its utility in the synthesis of a diverse range of biologically active molecules. Its trifunctional nature, featuring an amine, a methyl ester, and an iodine atom on a benzene ring, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This scaffold is particularly prominent in the development of targeted cancer therapies, including poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors.

Application Notes

The strategic placement of the amino, iodo, and methyl ester groups on the benzene ring makes this compound a versatile precursor for various cross-coupling and functional group transformations. The iodine atom is a reactive handle for palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The amino group can be acylated, alkylated, or used in cyclization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization, such as amide bond formation.

Key Applications in Drug Discovery:
  • PARP Inhibitors: This building block is a crucial component in the synthesis of PARP inhibitors, a class of drugs that have shown significant efficacy in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1] The PARP inhibitor Rucaparib, for instance, incorporates a modified form of this scaffold. PARP1 is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[2][3] Inhibition of PARP1 in cancer cells with deficient homologous recombination (HR) repair leads to the accumulation of double-strand breaks during replication, ultimately resulting in cell death through a process known as synthetic lethality.[1]

  • Tyrosine Kinase Inhibitors: The this compound core is also utilized in the development of tyrosine kinase inhibitors. Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival.[4][5] Aberrant tyrosine kinase activity is a hallmark of many cancers. Small molecule inhibitors designed from this scaffold can target the ATP-binding site of specific tyrosine kinases, blocking their downstream signaling and inhibiting tumor growth.[4]

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, and dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the residue by flash chromatography.

Data Presentation

The following tables summarize representative quantitative data for compounds synthesized using methodologies applicable to the this compound building block.

Table 1: Representative PARP Inhibitor Activity

Compound IDTargetIC₅₀ (nM)Cell LineReference
OlaparibPARP1/21 (PARP1)Enzyme Assay[6]
RucaparibPARP1/21.4 (PARP1)Enzyme Assay[6]
TalazoparibPARP1/20.57 (PARP1)Enzyme Assay[6]
PamiparibPARP1/20.83 (PARP1), 0.11 (PARP2)Enzyme Assay[6]

Table 2: Representative Tyrosine Kinase Inhibitor Activity

Compound IDTarget Kinase% Inhibition @ 10 µMIC₅₀ (nM)Cell LineReference
LapatinibEGFR/HER2-10.8 (EGFR), 9.8 (HER2)Enzyme Assay[7]
Compound 6jEGFR/HER299.03 (EGFR), 96.73 (HER2)1.8 (EGFR), 87.8 (HER2)Enzyme Assay[7]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound in medicinal chemistry.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes BER_Complex Base Excision Repair (BER) Proteins (XRCC1, LigIII, etc.) PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair mediates PARP_Inhibitor PARP Inhibitor (e.g., Rucaparib) PARP_Inhibitor->PARP1 inhibits

Caption: The role of PARP1 in the base excision repair pathway and its inhibition.

Tyrosine_Kinase_Signaling_Pathway cluster_cell Cell Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK binds P1 P RTK->P1 autophosphorylation P2 P RTK->P2 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P1->Downstream activates P2->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation promotes TKI Tyrosine Kinase Inhibitor TKI->RTK inhibits

Caption: A simplified receptor tyrosine kinase signaling pathway and its inhibition.

Suzuki_Workflow Start Start: This compound + Arylboronic Acid Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Final Product: Coupled Biaryl Compound Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Workflow Start Start: This compound + Amine Reagents Add Pd Catalyst, Ligand, and Base Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Monitoring Monitor by TLC or GC-MS Reaction->Monitoring Workup Filtration and Aqueous Workup Monitoring->Workup Reaction Complete Purification Flash Chromatography Workup->Purification Product Final Product: N-Aryl Compound Purification->Product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Methyl 3-amino-5-iodobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of complex biaryl compounds, which are prominent scaffolds in medicinal chemistry and materials science. The following protocols and data serve as a starting point for reaction optimization and scale-up.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[2] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1]

This compound is a particularly useful substrate for Suzuki coupling due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to brominated or chlorinated analogs. The presence of the amino and methyl ester functionalities provides handles for further synthetic transformations, making it an attractive starting material for the synthesis of libraries of compounds in drug discovery programs.

Data Presentation

The efficiency of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative conditions for the Suzuki coupling of aryl iodides, including those structurally similar to this compound, with various arylboronic acids. These data can be used as a guide for developing specific applications.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids

EntryAryl IodideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)801685-95
24-Iodoanisole4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012>95
31-Iodo-4-nitrobenzene(4-Methoxycarbonyl)phenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)100892
4Methyl 4-iodobenzoatePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)801685-95

Note: The data in this table is compiled from various sources for illustrative purposes and may not be directly representative of reactions with this compound. Optimization is recommended for each specific substrate combination.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Standard Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) or 1,4-Dioxane

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive pressure of the inert gas.

  • Add the solvent (e.g., a 4:1 mixture of DME/water) via syringe. The mixture should be sparged with the inert gas for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents)

  • 1,4-Dioxane/water (e.g., 10:1) or other suitable microwave solvent

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.

  • Add the solvent system to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol (Protocol 1, steps 8-11).

Visualizations

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Mechanism cluster_reagents pd0 Pd(0)L₂ oxidative_addition Oxidative Addition ar_pd_x Ar-Pd(II)L₂-X oxidative_addition->ar_pd_x Ar-X transmetalation Transmetalation ar_pd_ar Ar-Pd(II)L₂-Ar' transmetalation->ar_pd_ar [Ar'-B(OR)₂(OH)]⁻ reductive_elimination Reductive Elimination product Ar-Ar' ar_pd_ar->product reductive_elimination->pd0 reagents Ar-X + Ar'-B(OR)₂ base Base boronate [Ar'-B(OR)₂(OH)]⁻ Workflow prep 1. Reagent Preparation (Weighing solids, preparing solutions) setup 2. Reaction Setup (Under inert atmosphere) prep->setup reaction 3. Reaction (Heating and stirring) setup->reaction monitoring 4. Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup 5. Work-up (Quenching, extraction, washing) monitoring->workup Proceed if complete purification 6. Purification (Column chromatography) workup->purification analysis 7. Analysis (NMR, MS, etc.) purification->analysis product Final Product analysis->product

References

Application Notes and Protocols for the Synthesis of Halo-iodobenzoates via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of halo-iodobenzoates, valuable intermediates in pharmaceutical and materials science research, utilizing the Sandmeyer reaction. The procedure involves the diazotization of a halo-aminobenzoate precursor followed by an iodine substitution.

Introduction

The Sandmeyer reaction is a versatile and widely used method for the conversion of primary aromatic amines into a variety of functional groups, including halogens.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] This protocol specifically focuses on the iodination of halo-substituted aminobenzoate esters, a transformation that does not typically require a copper catalyst, which is often necessary for other Sandmeyer halogenations.[1][4] The resulting halo-iodobenzoates are important building blocks in organic synthesis due to the differential reactivity of the halogen substituents, allowing for selective downstream functionalization.

Experimental Overview

The synthesis of halo-iodobenzoates via the Sandmeyer reaction is a two-step process performed in a single pot. The first step is the diazotization of the starting halo-aminobenzoate, where the primary amine is converted into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The second step involves the introduction of an iodide source, usually potassium iodide, which displaces the diazonium group to yield the desired halo-iodobenzoate.

Experimental Protocol: Synthesis of Methyl 2-chloro-5-iodobenzoate

This protocol details the synthesis of methyl 2-chloro-5-iodobenzoate from methyl 2-amino-5-chlorobenzoate. The principles of this procedure can be adapted for other halo-iodobenzoate syntheses.

Materials:

  • Methyl 2-amino-5-chlorobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Beakers

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 2-amino-5-chlorobenzoate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

    • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 15-20 minutes.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.

  • Iodination:

    • Prepare a solution of potassium iodide (1.5 equivalents) in deionized water.

    • Slowly add the potassium iodide solution to the diazonium salt solution. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

    • Gently heat the mixture to 40-50 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If the product is oily, proceed with extraction.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical quantitative data for the Sandmeyer iodination of a halo-aminobenzoate. Please note that optimal conditions may vary depending on the specific substrate.

ParameterValue
Starting Material Methyl 2-amino-5-chlorobenzoate
Reagents
Sodium Nitrite (NaNO₂)1.1 equivalents
Potassium Iodide (KI)1.5 equivalents
AcidHydrochloric Acid (HCl)
Reaction Conditions
Diazotization Temperature0-5 °C
Diazotization Time30 minutes
Iodination TemperatureRoom Temperature to 50 °C
Iodination Time1-2 hours
Typical Yield 70-85%

Experimental Workflow Diagram

The following diagram illustrates the key stages of the Sandmeyer reaction for the synthesis of halo-iodobenzoates.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up & Purification A Halo-aminobenzoate in Acid B Cool to 0-5 °C A->B C Add NaNO₂ Solution B->C D Stir for 30 min C->D E Add KI Solution D->E Diazonium Salt F Warm to RT & Stir E->F G Heat to 50 °C F->G H Extraction G->H I Washing H->I J Drying I->J K Purification J->K L Halo-iodobenzoate K->L

Caption: Experimental workflow for the synthesis of halo-iodobenzoates.

References

Application of Methyl 3-amino-5-iodobenzoate in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl 3-amino-5-iodobenzoate as a versatile building block in the synthesis of kinase inhibitors. The strategic placement of the amino, iodo, and methyl ester functionalities on the benzene ring makes this compound an ideal scaffold for generating diverse libraries of potential therapeutic agents through various cross-coupling reactions.

Introduction to Kinase Inhibitors and the Role of this compound

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies.[2][3]

This compound serves as a valuable starting material in the synthesis of kinase inhibitors due to its key structural features:

  • Iodo Group: The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide range of aryl, heteroaryl, and amino moieties, which are often crucial for binding to the kinase active site.[4][5]

  • Amino Group: The amino group can act as a key hydrogen bond donor or can be further functionalized to modulate the physicochemical properties of the final compound, such as solubility and cell permeability.

  • Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with the target protein.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods are favored for their broad substrate scope and tolerance of various functional groups, making them ideal for constructing libraries of potential kinase inhibitors.[4][6]

Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming carbon-carbon bonds between the aryl iodide of this compound and various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse aromatic systems that can mimic the adenine region of ATP or interact with other hydrophobic pockets in the kinase domain.[4][7]

Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This is particularly useful for synthesizing diarylamine-based inhibitors, a common scaffold for many clinically approved kinase inhibitors.[4][8]

Target Signaling Pathways

Kinase inhibitors derived from this compound can be designed to target various signaling pathways implicated in cancer and other diseases. Two of the most critical pathways are the RAS-RAF-MEK-ERK and the PI3K/Akt/mTOR pathways.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[4][9] Mutations in genes encoding proteins in this pathway, such as BRAF and RAS, are frequently observed in various cancers, leading to constitutive activation and uncontrolled cell growth.[4]

RAS_RAF_MEK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Kinase Inhibitor (e.g., RAF/MEK Inhibitor) Inhibitor->RAF Inhibitor->MEK

RAS-RAF-MEK-ERK Signaling Pathway and Points of Inhibition.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell growth, proliferation, and survival.[10] Aberrant activation of this pathway is a common event in many human cancers and is often associated with resistance to conventional therapies.[11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Proliferation, Survival mTOR->Growth Inhibitor Kinase Inhibitor (e.g., PI3K/mTOR Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involving this compound. Researchers should optimize these conditions for their specific substrates.

General Workflow for Kinase Inhibitor Synthesis

Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura Coupling (with Boronic Acid/Ester) Coupling->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination (with Amine) Coupling->Buchwald C-N bond Intermediate Coupled Intermediate Suzuki->Intermediate Buchwald->Intermediate Modification Further Functionalization (e.g., Ester Hydrolysis) Intermediate->Modification Final Final Kinase Inhibitor Modification->Final

General synthetic workflow for kinase inhibitors.
Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%)

  • Ligand (e.g., Xantphos or BINAP, 1-10 mol%)

  • Base (e.g., NaOtBu or Cs2CO3, 1.5-2.5 equivalents)

  • Solvent (e.g., toluene, dioxane, or DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the palladium catalyst and the ligand in the solvent and stir for a few minutes.

  • Add this compound, the amine, and the base.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data on Kinase Inhibitor Activity

The following table summarizes the inhibitory activity (IC50 values) of several representative kinase inhibitors against various kinases. While these compounds are not directly synthesized from this compound, they represent the types of potent inhibitors that can be accessed using similar synthetic strategies and building blocks.

Compound IDTarget KinaseIC50 (nM)Reference
Cabozantinib c-Met5.4[12]
Pyridine-bioisostere 4 c-Met4.9[12]
Compound 13 PI3Kα1.2[11]
PIK-93 p11048[13]
PIK-108 p1101400[13]

This table is for illustrative purposes and showcases the potency of kinase inhibitors developed through similar medicinal chemistry approaches.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the efficient construction of diverse chemical scaffolds through robust and well-established palladium-catalyzed cross-coupling reactions. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of drug discovery and development to explore the potential of this starting material in generating next-generation targeted therapies.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung der Aminogruppe von Methyl-3-amino-5-iodbenzoat

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einführung: Methyl-3-amino-5-iodbenzoat ist ein vielseitiger Baustein in der organischen Synthese, insbesondere in der medizinischen Chemie. Die Funktionalisierung seiner primären aromatischen Aminogruppe ermöglicht die Synthese einer breiten Palette von Derivaten mit potenziellem biologischem Interesse. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Acylierung, Sulfonylierung und reduktive Aminierung der Aminogruppe von Methyl-3-amino-5-iodbenzoat.

N-Acylierung

Die N-Acylierung ist eine fundamentale Transformation zur Bildung von Amidbindungen. Diese Reaktion wird häufig genutzt, um die physikochemischen Eigenschaften von Molekülen zu modifizieren und Struktur-Wirkungs-Beziehungen zu untersuchen.

Daten zur N-Acylierung
AcylierungsmittelProduktMolmasse ( g/mol )Typische Ausbeute (%)Reinheit (durch HPLC)
AcetylchloridMethyl-3-acetamido-5-iodbenzoat319.1090-98>98%
BenzoylchloridMethyl-3-benzamido-5-iodbenzoat381.1785-95>98%
PropionylchloridMethyl-3-(propionylamino)-5-iodbenzoat333.1388-96>98%
Experimentelles Protokoll: N-Acetylierung

Materialien:

  • Methyl-3-amino-5-iodbenzoat

  • Acetylchlorid

  • Triethylamin (TEA) oder Pyridin

  • Dichlormethan (DCM), wasserfrei

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

  • Standard-Laborglaswaren

  • Magnetrührer und Rührfisch

  • Eisbad

Durchführung:

  • Reaktionsaufbau: In einem trockenen Rundkolben wird Methyl-3-amino-5-iodbenzoat (1.0 Äquiv.) in wasserfreiem DCM gelöst. Die Lösung wird in einem Eisbad auf 0 °C abgekühlt.

  • Zugabe der Base und des Acylierungsmittels: Zur gekühlten Lösung wird Triethylamin (1.5 Äquiv.) langsam zugetropft, gefolgt von der tropfenweisen Zugabe von Acetylchlorid (1.2 Äquiv.).

  • Reaktionsüberwachung: Die Reaktion wird bei 0 °C für 30 Minuten gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist.

  • Aufarbeitung: Die Reaktion wird durch langsame Zugabe von gesättigter NaHCO₃-Lösung beendet. Die Mischung wird in einen Scheidetrichter überführt und die organische Phase abgetrennt. Die organische Phase wird nacheinander mit Wasser und Sole gewaschen.

  • Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das Rohprodukt zu erhalten. Das Produkt kann durch Umkristallisation oder Säulenchromatographie weiter aufgereinigt werden.

Workflow der N-Acylierung

Acylation_Workflow cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung start Methyl-3-amino-5-iodbenzoat in DCM add_base Zugabe von Triethylamin bei 0°C start->add_base add_acyl Zugabe von Acetylchlorid bei 0°C add_base->add_acyl react Rühren bei 0°C bis Raumtemperatur add_acyl->react quench Quenchen mit NaHCO3 react->quench extract Extraktion mit DCM quench->extract wash Waschen mit Wasser & Sole extract->wash dry Trocknen über MgSO4 wash->dry evaporate Eindampfen des Lösungsmittels dry->evaporate purify Aufreinigung (Kristallisation/Chromatographie) evaporate->purify product Methyl-3-acetamido-5-iodbenzoat purify->product

Abbildung 1: Workflow für die N-Acylierung.

N-Sulfonylierung

Die N-Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in vielen pharmazeutisch aktiven Verbindungen.

Daten zur N-Sulfonylierung
SulfonylierungsmittelProduktMolmasse ( g/mol )Typische Ausbeute (%)Reinheit (durch HPLC)
TosylchloridMethyl-3-(tosylamino)-5-iodbenzoat431.2480-90>97%
MesylchloridMethyl-3-(mesylamino)-5-iodbenzoat355.1485-95>98%
BenzolsulfonylchloridMethyl-3-(phenylsulfonylamino)-5-iodbenzoat417.2182-92>97%
Experimentelles Protokoll: N-Tosylierung

Materialien:

  • Methyl-3-amino-5-iodbenzoat

  • p-Toluolsulfonylchlorid (Tosylchlorid)

  • Pyridin, wasserfrei

  • Salzsäure (1 M HCl)

  • Standard-Laborglaswaren

  • Magnetrührer und Rührfisch

Durchführung:

  • Reaktionsaufbau: Methyl-3-amino-5-iodbenzoat (1.0 Äquiv.) wird in wasserfreiem Pyridin gelöst und die Lösung auf 0 °C gekühlt.

  • Zugabe des Sulfonylierungsmittels: Tosylchlorid (1.1 Äquiv.) wird portionsweise unter Rühren zugegeben, wobei die Temperatur unter 5 °C gehalten wird.

  • Reaktion: Die Mischung wird über Nacht bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird auf Eiswasser gegossen, um das Produkt auszufällen. Der pH-Wert wird mit 1 M HCl auf 1-2 eingestellt. Der entstandene Niederschlag wird abfiltriert, mit kaltem Wasser gewaschen und getrocknet.

  • Aufreinigung: Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol) umkristallisiert, um das reine N-Tosyl-Derivat zu erhalten.

Workflow der N-Sulfonylierung

Sulfonylation_Workflow cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung start Methyl-3-amino-5-iodbenzoat in Pyridin cool Kühlen auf 0°C start->cool add_tosyl Zugabe von Tosylchlorid cool->add_tosyl react Rühren über Nacht bei Raumtemperatur add_tosyl->react precipitate Gießen auf Eiswasser react->precipitate acidify Ansäuern mit HCl precipitate->acidify filter Filtrieren und Waschen acidify->filter dry Trocknen des Produkts filter->dry purify Umkristallisation dry->purify product Methyl-3-(tosylamino)-5-iodbenzoat purify->product

Abbildung 2: Workflow für die N-Sulfonylierung.

Reduktive Aminierung

Die reduktive Aminierung ist eine vielseitige Methode zur Bildung von C-N-Bindungen und zur Einführung von Alkylgruppen an der Aminogruppe.

Daten zur Reduktiven Aminierung
Aldehyd/KetonReduktionsmittelProduktMolmasse ( g/mol )Typische Ausbeute (%)Reinheit (durch HPLC)
BenzaldehydNatriumtriacetoxyborhydridMethyl-3-(benzylamino)-5-iodbenzoat367.1875-85>95%
AcetonNatriumcyanoborhydridMethyl-3-(isopropylamino)-5-iodbenzoat319.1470-80>95%
FormaldehydNatriumtriacetoxyborhydridMethyl-3-(dimethylamino)-5-iodbenzoat305.1165-75>95%
Experimentelles Protokoll: N-Benzylierung

Materialien:

  • Methyl-3-amino-5-iodbenzoat

  • Benzaldehyd

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF)

  • Essigsäure (einige Tropfen, optional)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasser

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Standard-Laborglaswaren

  • Magnetrührer und Rührfisch

Durchführung:

  • Reaktionsaufbau: Methyl-3-amino-5-iodbenzoat (1.0 Äquiv.) und Benzaldehyd (1.1 Äquiv.) werden in DCE gelöst. Optional können einige Tropfen Essigsäure zugegeben werden, um die Iminbildung zu katalysieren. Die Mischung wird für 30 Minuten bei Raumtemperatur gerührt.

  • Reduktion: Natriumtriacetoxyborhydrid (1.5 Äquiv.) wird portionsweise zugegeben.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur gerührt, bis die Reaktion gemäß DC-Analyse abgeschlossen ist (typischerweise 2-16 Stunden).

  • Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter NaHCO₃-Lösung beendet. Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen.

  • Trocknung und Aufreinigung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird mittels Säulenchromatographie aufgereinigt.

Workflow der Reduktiven Aminierung

Reductive_Amination_Workflow cluster_reaktion Reaktionsschritte cluster_aufarbeitung Aufarbeitung start Methyl-3-amino-5-iodbenzoat & Benzaldehyd in DCE imin Iminbildung (30 min) start->imin add_reductant Zugabe von NaBH(OAc)3 imin->add_reductant react Rühren bei Raumtemperatur add_reductant->react quench Quenchen mit NaHCO3 react->quench extract Extraktion quench->extract wash Waschen mit Wasser & Sole extract->wash dry Trocknen über MgSO4 wash->dry evaporate Eindampfen des Lösungsmittels dry->evaporate purify Säulenchromatographie evaporate->purify product Methyl-3-(benzylamino)-5-iodbenzoat purify->product

Abbildung 3: Workflow für die reduktive Aminierung.

Biologischer Kontext: Potenzielles Targeting von Signalwegen

Derivate von Methyl-3-amino-5-iodbenzoat können als wichtige Zwischenprodukte für die Synthese von biologisch aktiven Molekülen dienen, die auf verschiedene zelluläre Signalwege abzielen. Ein prominentes Beispiel ist die Verwendung ähnlicher Bausteine in der Entwicklung von Kinase-Inhibitoren, die eine entscheidende Rolle in der Krebstherapie spielen.

Hypothetischer Kinase-Inhibitor-Signalweg

Das folgende Diagramm illustriert einen generischen Signalweg, der durch einen hypothetischen Inhibitor, der aus dem Methyl-3-amino-5-iodbenzoat-Grundgerüst synthetisiert wurde, moduliert werden könnte. Solche Inhibitoren können an die ATP-Bindungsstelle von Kinasen binden und so die nachgeschaltete Signaltransduktion blockieren, was zu einer verminderten Zellproliferation und Apoptose führen kann.

Signaling_Pathway Ligand Wachstumsfaktor Receptor Rezeptor-Tyrosinkinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS Aktivierung RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transkriptionsfaktoren ERK->Transcription Proliferation Zellproliferation Transcription->Proliferation Inhibitor Hypothetischer Inhibitor (aus Derivat) Inhibitor->RAF Inhibition

Abbildung 4: Targeting des MAPK/ERK-Signalwegs.

Application Note: A Robust, Large-Scale Synthesis Protocol for Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-5-iodobenzoate is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its specific substitution pattern makes it an important intermediate for introducing functionalities at the 1, 3, and 5 positions of a benzene ring. This document outlines a detailed and scalable protocol for the synthesis of this compound, adapted from a novel synthetic route developed for related halo-analogs.[1][2][3] The described multi-step process is designed for implementation on a large scale, making it suitable for researchers and professionals in drug development and process chemistry.

Overall Synthesis Strategy

The synthesis commences with the commercially available methyl 3-aminobenzoate. The core of the strategy involves a three-step sequence:

  • Iodination: Direct iodination of the starting material at the 5-position.

  • Nitration: Introduction of a nitro group at the 2-position.

  • Reduction: Selective reduction of the nitro group to an amine to yield the final product.

This approach is designed to be efficient and scalable, with purification steps optimized for large quantities.

Experimental Protocols

Materials and Equipment
  • Methyl 3-aminobenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Fuming nitric acid (90%)

  • Sulfuric acid (98%)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Large glass reactors with overhead stirring, temperature control, and addition funnels

  • Filtration apparatus (Büchner funnel, filter press)

  • Rotary evaporator

  • Chromatography equipment (optional, for very high purity)

Step 1: Synthesis of this compound

This initial step involves the direct iodination of methyl 3-aminobenzoate.

Procedure:

  • In a large, clean, and dry reactor, dissolve methyl 3-aminobenzoate (1.0 eq) in trifluoroacetic acid (5-10 vol).

  • Cool the resulting solution to 0-5 °C with an ice bath.

  • Slowly add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture into a stirred solution of saturated sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system like ethanol/water.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)
Methyl 3-aminobenzoate151.161.0151.16
N-Iodosuccinimide224.991.1247.49
This compound 277.06 --

Table 1: Stoichiometry for the synthesis of this compound.

Step 2: Synthesis of Methyl 3-amino-2-nitro-5-iodobenzoate

The second step is the nitration of the iodinated intermediate.

Procedure:

  • To a clean and dry reactor, add the this compound (1.0 eq) from the previous step.

  • Carefully add concentrated sulfuric acid (98%, 3-5 vol) while cooling the reactor in an ice-salt bath to maintain a temperature of -5 to 0 °C.

  • In a separate vessel, prepare a nitrating mixture by slowly adding fuming nitric acid (90%, 1.2 eq) to cold concentrated sulfuric acid (1 vol).

  • Add the nitrating mixture dropwise to the reactor, keeping the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it slowly onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry the solid under vacuum.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)
This compound277.061.0277.06
Fuming Nitric Acid (90%)63.011.275.61
Methyl 3-amino-2-nitro-5-iodobenzoate 322.06 --

Table 2: Stoichiometry for the synthesis of Methyl 3-amino-2-nitro-5-iodobenzoate.

Step 3: Synthesis of this compound (Final Product)

The final step is the reduction of the nitro group to an amine.

Procedure:

  • Suspend the Methyl 3-amino-2-nitro-5-iodobenzoate (1.0 eq) in a mixture of methanol (10 vol) and water (2 vol) in a large reactor.

  • Add ammonium chloride (4.0 eq) to the suspension.

  • Heat the mixture to 60-70 °C and add iron powder (5.0 eq) portion-wise over 1 hour.

  • Stir the reaction vigorously at reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot methanol.

  • Concentrate the combined filtrate under reduced pressure to remove the methanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)
Methyl 3-amino-2-nitro-5-iodobenzoate322.061.0322.06
Iron Powder55.845.0279.20
Ammonium Chloride53.494.0213.96
This compound 277.06 --

Table 3: Stoichiometry for the synthesis of this compound.

Visual Representation of the Workflow

Synthesis_Workflow Start Methyl 3-aminobenzoate Step1 Iodination (NIS, TFA) Start->Step1 Intermediate1 This compound Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 Methyl 3-amino-2-nitro-5-iodobenzoate Step2->Intermediate2 Step3 Reduction (Fe, NH4Cl) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All steps should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The nitration step is highly exothermic and requires careful temperature control to avoid runaway reactions.

  • Handle fuming nitric acid and concentrated sulfuric acid with extreme care.

  • The reduction step with iron powder can be vigorous; add the iron powder slowly.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described methods are robust and have been adapted from established procedures for analogous compounds, making them suitable for large-scale production in a research or industrial setting. Adherence to the detailed steps and safety precautions is crucial for a successful and safe synthesis.

References

Application Notes and Protocols for the Synthesis of Biologically Active Molecules from Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a versatile trifunctional building block in medicinal chemistry, offering three distinct points for chemical modification: the amino group, the iodo group, and the methyl ester. The presence of an iodo group makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This application note provides detailed protocols for the synthesis of biologically active molecules, particularly focusing on the generation of a Poly(ADP-ribose) polymerase (PARP) inhibitor scaffold, and showcases the utility of this compound in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Synthesis of a PARP-1 Inhibitor Scaffold

This section outlines a representative synthesis of a potent PARP-1 inhibitor scaffold starting from this compound. The synthetic strategy is adapted from the synthesis of 1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors.[1][2] The initial steps focus on the modification of the core benzene ring, followed by the introduction of a carboxamide moiety, a common feature in many PARP inhibitors.[1]

Experimental Workflow: Synthesis of a PARP-1 Inhibitor Scaffold

Synthesis of PARP-1 Inhibitor Scaffold start This compound step1 Acetylation start->step1 Acetic Anhydride step2 Nitration step1->step2 HNO3, H2SO4 step3 Reduction of Nitro Group step2->step3 Fe, NH4Cl step4 Amide Coupling step3->step4 Carboxylic Acid, Coupling Agent product PARP-1 Inhibitor Scaffold step4->product

Caption: General workflow for the synthesis of a PARP-1 inhibitor scaffold.

Experimental Protocol: Synthesis of a Representative PARP-1 Inhibitor Scaffold

Step 1: Acetylation of this compound

To a solution of this compound (1.0 eq) in acetic anhydride (10 vol), the mixture is stirred at room temperature for 6 hours. The reaction mixture is then poured into cold water to precipitate the product. The solid is collected by filtration and washed with water to afford Methyl 3-acetamido-5-iodobenzoate.[1]

Step 2: Nitration of Methyl 3-acetamido-5-iodobenzoate

The acetylated compound (1.0 eq) is dissolved in concentrated sulfuric acid (10 vol) and cooled to -10°C. A mixture of nitric acid (1.5 eq) and sulfuric acid (2 vol) is added dropwise, maintaining the temperature below 0°C. After the addition, the reaction is stirred for 2 hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried to yield Methyl 3-acetamido-5-iodo-4-nitrobenzoate.

Step 3: Reduction of the Nitro Group

To a suspension of the nitrated compound (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (0.5 eq) are added. The mixture is heated to reflux for 4 hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography to give Methyl 3-acetamido-4-amino-5-iodobenzoate.

Step 4: Amide Coupling to form the Carboxamide

The resulting amino compound (1.0 eq) and a desired carboxylic acid (1.2 eq) are dissolved in a suitable solvent such as DMF. A coupling agent like HATU (1.5 eq) and a base such as DIPEA (3.0 eq) are added, and the mixture is stirred at room temperature overnight. The reaction is then diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final PARP-1 inhibitor scaffold.

Biological Activity Data

The following table summarizes the biological activity of a series of 1H-thieno[3,4-d]imidazole-4-carboxamide based PARP-1 inhibitors, which share a similar structural motif with the scaffold synthesized from this compound.[1]

CompoundPARP-1 IC₅₀ (μM)Antiproliferative Activity (HCC1937, IC₅₀ μM)Antiproliferative Activity (CAPAN-1, IC₅₀ μM)
16g 0.0891.893.54
16i 0.0622.514.11
16j 0.0551.582.98
16l 0.0431.322.65
Olaparib 0.0125.013.12
Veliparib 0.029>50>50

PARP Inhibition Signaling Pathway and Synthetic Lethality

PARP inhibitors exert their anticancer effects through a mechanism known as "synthetic lethality".[3] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2.

In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the BER pathway for DNA repair and survival. When PARP is inhibited in these BRCA-deficient cells, SSBs accumulate and are converted to DSBs, which cannot be effectively repaired. This accumulation of DNA damage leads to genomic instability and ultimately, cell death.[4][5]

PARP Inhibition and Synthetic Lethality cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA_damage_N DNA Damage (SSB) PARP1_N PARP1 DNA_damage_N->PARP1_N activates Replication_N DNA Replication DNA_damage_N->Replication_N unrepaired BER_N Base Excision Repair (BER) PARP1_N->BER_N initiates BER_N->DNA_damage_N repairs Cell_Survival_N Cell Survival BER_N->Cell_Survival_N DSB_N Double-Strand Break (DSB) Replication_N->DSB_N unrepaired BRCA_N BRCA1/2 DSB_N->BRCA_N activates HR_N Homologous Recombination (HR) BRCA_N->HR_N mediates HR_N->DSB_N repairs HR_N->Cell_Survival_N DNA_damage_C DNA Damage (SSB) PARP1_C PARP1 (Inhibited) DNA_damage_C->PARP1_C Replication_C DNA Replication DNA_damage_C->Replication_C unrepaired SSBs lead to BER_C BER (Blocked) PARP1_C->BER_C DSB_C DSB Accumulation Replication_C->DSB_C unrepaired SSBs lead to BRCA_C BRCA1/2 (Deficient) DSB_C->BRCA_C Cell_Death_C Cell Death (Apoptosis) DSB_C->Cell_Death_C unrepaired HR_C HR (Defective) BRCA_C->HR_C PARPi PARP Inhibitor PARPi->PARP1_C inhibits

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Application of this compound in Cross-Coupling Reactions

The iodo-substituent of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound. This is a powerful method for synthesizing biaryl structures, which are prevalent in many biologically active molecules.

Suzuki-Miyaura Coupling Workflow start This compound + Arylboronic Acid reaction Heating under Inert Atmosphere start->reaction reagents Pd Catalyst Base Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3-amino-5-(aryl)benzoate purification->product Sonogashira Coupling Workflow start This compound + Terminal Alkyne reaction Stirring under Inert Atmosphere start->reaction reagents Pd Catalyst Cu(I) Cocatalyst Base Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3-amino-5-(alkynyl)benzoate purification->product Buchwald-Hartwig Amination Workflow start This compound + Amine reaction Heating under Inert Atmosphere start->reaction reagents Pd Catalyst Ligand Base Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 3-amino-5-(amino)benzoate Derivative purification->product

References

Application Notes and Protocols for the Esterification of 3-amino-5-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-5-iodobenzoate is a valuable building block in organic synthesis, particularly for the development of pharmaceutical agents. The presence of three distinct functional groups—an amine, a carboxylic ester, and an aryl iodide—on the benzene ring makes it a versatile intermediate for constructing complex molecular architectures. The aryl iodide moiety is especially useful as it readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in modern drug discovery.[1][2] For instance, related 3-amino-5-halo-2-iodobenzoates are key starting materials in the synthesis of pharmaceuticals like the PARP inhibitor rucaparib.[3][4]

The esterification of 3-amino-5-iodobenzoic acid to its corresponding methyl ester is a crucial first step in many synthetic routes. This modification enhances the compound's solubility in organic solvents and protects the carboxylic acid group from undesired side reactions in subsequent steps.[1] This document provides detailed protocols for two common and effective methods for this transformation: Fischer-Speier Esterification and a thionyl chloride-mediated approach.

Key Synthetic Pathways

Two primary methods for the esterification of 3-amino-5-iodobenzoic acid are detailed below. Each method offers distinct advantages regarding reaction conditions, work-up procedures, and suitability for different laboratory settings.

Method 1: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification where the carboxylic acid and an alcohol (in this case, methanol) are refluxed in the presence of a strong acid catalyst.[5][6][7] Due to the basicity of the amino group on the aromatic ring, a stoichiometric amount of the acid catalyst is often required to ensure the protonation of the carbonyl oxygen, which increases its electrophilicity for attack by the weakly nucleophilic alcohol.[8] Using a large excess of the alcohol (methanol), which also serves as the solvent, helps to drive the reversible reaction toward the product, in accordance with Le Châtelier's principle.[6][8]

Method 2: Thionyl Chloride-Mediated Esterification

This method involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to generate hydrogen chloride (HCl) in situ. This anhydrous HCl then acts as the catalyst for the esterification, proceeding in a manner similar to the Fischer esterification. This approach is particularly useful when anhydrous conditions are desired.[9][10][11]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the two esterification methods. Note that yields can vary based on the purity of starting materials, reaction scale, and efficiency of the work-up procedure.

ParameterMethod 1: Fischer-Speier EsterificationMethod 2: Thionyl Chloride-Mediated Esterification
Starting Material 3-amino-5-iodobenzoic acid3-amino-5-iodobenzoic acid
Reagents Methanol (solvent and reactant), Sulfuric Acid (catalyst)Methanol (solvent and reactant), Thionyl Chloride
Temperature Reflux (approx. 65 °C)0 °C to Reflux (approx. 65 °C)
Reaction Time 4-8 hours2-4 hours
Typical Yield 75-90%85-95%

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3-amino-5-iodobenzoic acid

Materials:

  • 3-amino-5-iodobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ice

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-iodobenzoic acid (e.g., 2.63 g, 10 mmol).

  • Add 50 mL of anhydrous methanol. Stir the mixture to suspend the solid.

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 1.1 mL, ~20 mmol) to the stirring suspension. An initial precipitate of the aminobenzoic acid salt may form.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring.

  • Maintain the reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 mL of ice water.

  • Slowly neutralize the acidic solution by adding 10% sodium carbonate solution dropwise while stirring. Continue addition until gas evolution ceases and the pH of the solution is approximately 8.[12][13]

  • The this compound product will precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with three portions of cold deionized water.

  • Dry the product under vacuum to obtain the final this compound.

Protocol 2: Thionyl Chloride-Mediated Esterification of 3-amino-5-iodobenzoic acid

Materials:

  • 3-amino-5-iodobenzoic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, suspend 3-amino-5-iodobenzoic acid (e.g., 2.63 g, 10 mmol) in anhydrous methanol (50 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly and dropwise, add thionyl chloride (e.g., 1.46 mL, 20 mmol) to the cooled, stirring suspension. Caution: This addition is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and carefully pour it into a separatory funnel containing saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid.

  • Separate the organic layer, and wash it with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the this compound product.

Visualizations

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add 3-amino-5-iodobenzoic acid and Methanol to flask B 2. Slowly add conc. H₂SO₄ with stirring A->B C 3. Heat to reflux (4-8 hours) B->C D 4. Cool to room temp. C->D E 5. Pour into ice water D->E F 6. Neutralize with 10% Na₂CO₃ to precipitate product E->F G 7. Filter the solid product F->G H 8. Wash with water G->H I 9. Dry the final product H->I

Caption: Experimental workflow for Fischer-Speier esterification.

Fischer_Esterification_Mechanism start Carboxylic Acid (R-COOH) protonation Protonated Carbonyl start->protonation + H⁺ nuc_attack Tetrahedral Intermediate protonation->nuc_attack + R'-OH (Methanol) proton_transfer Protonated Ether nuc_attack->proton_transfer Proton Transfer elimination Protonated Ester proton_transfer->elimination - H₂O final_product Ester (R-COOR') elimination->final_product - H⁺

Caption: Mechanism of Fischer-Speier esterification.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 3-amino-5-iodobenzoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of the Desired 5-Iodo Isomer Incorrect Regioselectivity in Direct Iodination: The primary challenge in the direct iodination of methyl 3-aminobenzoate is the directing effect of the substituent groups. The amino (-NH₂) group is an activating ortho-, para-director, while the methyl ester (-COOCH₃) is a deactivating meta-director. Electrophilic iodination will preferentially occur at the positions most activated by the amino group, which are the 4- and 6-positions (ortho and para to the amine). The desired 5-position is meta to the amino group and is therefore not favored.[1][2]Consider an alternative, multi-step synthetic route that provides better regiochemical control. A recommended approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by substitution with iodide.[3][4][5][6] This method allows for the precise placement of the iodo group.
Formation of Multiple Isomers Direct Electrophilic Aromatic Substitution: As explained above, direct iodination of methyl 3-aminobenzoate will likely produce a mixture of isomers, primarily methyl 3-amino-4-iodobenzoate and methyl 3-amino-6-iodobenzoate, with very little of the desired 5-iodo product.If a direct iodination approach is attempted, careful analysis of the product mixture is required to confirm the identity and ratio of isomers. Separation of these isomers can be challenging due to their similar physical properties. It is highly recommended to use a synthetic strategy that avoids the formation of these isomers, such as the multi-step Sandmeyer approach.
Presence of Di-iodinated Byproducts Excess Iodinating Agent or Harsh Reaction Conditions: Using a stoichiometric excess of the iodinating agent or employing harsh reaction conditions (e.g., high temperatures, strong acid catalysts) can lead to the introduction of a second iodine atom onto the aromatic ring.Carefully control the stoichiometry of the iodinating agent, typically using 1.0 to 1.1 equivalents. Maintain a low reaction temperature and consider using a milder catalyst if one is required. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-iodination.
Difficult Purification of the Final Product Co-elution of Isomers: The structural similarity of the iodo-isomers of methyl 3-aminobenzoate makes their separation by standard column chromatography difficult.Utilize high-performance liquid chromatography (HPLC) for purification, as it offers higher resolution than standard column chromatography.[7] Alternatively, explore fractional recrystallization with a carefully selected solvent system. Screening various solvents is recommended to find one that provides differential solubility for the desired isomer.[8][9]
Incomplete Reaction Insufficiently Activated Iodinating Agent: Some iodinating agents, like molecular iodine (I₂), are not electrophilic enough to iodinate the deactivated ring of methyl 3-aminobenzoate effectively, even with the activating amino group.[10]Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl). The reaction may also be facilitated by the addition of an acid catalyst to increase the electrophilicity of the iodine species.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound so low when I try to directly iodinate Methyl 3-aminobenzoate?

A1: The low yield of the desired 5-iodo isomer is due to poor regioselectivity in the electrophilic aromatic substitution reaction. The amino group on the benzene ring is a strong activating group that directs incoming electrophiles to the ortho and para positions (positions 4 and 6). The methyl ester group is a deactivating group that directs to the meta position (position 5). The powerful activating effect of the amino group dominates, leading to the formation of methyl 3-amino-4-iodobenzoate and methyl 3-amino-6-iodobenzoate as the major products, with only trace amounts of the desired this compound.[1][2]

Q2: What is a more reliable method for synthesizing this compound with a higher yield?

A2: A more reliable and higher-yielding method involves a multi-step synthesis that allows for precise control of the substituent placement. A recommended route is as follows:

  • Nitration: Start with a suitable precursor and introduce a nitro group at the desired position.

  • Diazotization and Iodination (Sandmeyer Reaction): Convert an existing amino group at the 3-position to a diazonium salt, which is then displaced by iodide.[3][4][5][6]

  • Reduction: Reduce the nitro group to the desired amino group.

This approach avoids the regioselectivity issues of direct iodination.

Q3: What are the best practices for purifying this compound?

A3: Purification can be challenging, especially if isomeric impurities are present. Here are some best practices:

  • Column Chromatography: While challenging for isomer separation, it can be effective for removing other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a common starting point.[11]

  • High-Performance Liquid Chromatography (HPLC): For high-purity samples, preparative HPLC is the recommended method due to its superior separation capabilities.[7] A reverse-phase C18 column is often effective.[7]

  • Recrystallization: This can be an effective technique for final purification if a suitable solvent is found. The ideal solvent will dissolve the compound at high temperatures but have low solubility at cooler temperatures, while impurities remain in solution.[8][9] Screening of various solvents or solvent mixtures is necessary.

Q4: Can I use N-Iodosuccinimide (NIS) for the iodination? What kind of yield should I expect?

A4: Yes, N-Iodosuccinimide (NIS) is a common and effective iodinating agent for activated aromatic rings. However, due to the regioselectivity issues discussed in Q1, direct iodination of methyl 3-aminobenzoate with NIS will still predominantly yield the 4- and 6-iodo isomers. The yield of the desired 5-iodo isomer is expected to be very low.

Data Presentation

Table 1: Regioselectivity of Direct Iodination of 3-Substituted Anilines

Starting Material Iodinating Agent Conditions Major Product(s) Minor Product(s) Reference
AnilineN-IodosuccinimideAcetonitrile, room tempp-Iodoanilineo-Iodoaniline[1]
3-MethoxyanilineN-IodosuccinimideAcetonitrile, room temp4-Iodo-3-methoxyaniline, 6-Iodo-3-methoxyaniline-[1]
Methyl 3-aminobenzoateN-IodosuccinimideAcetic Acid, room tempMethyl 3-amino-4-iodobenzoate, Methyl 3-amino-6-iodobenzoateThis compound (trace)Theoretical, based on directing group effects[2]

Experimental Protocols

Protocol 1: Multi-Step Synthesis via Sandmeyer Reaction (Recommended)

This protocol outlines a reliable method for the synthesis of this compound.

Step 1: Nitration of Methyl 3-aminobenzoate This step is illustrative and may require optimization based on the specific starting material.

  • Cool a solution of methyl 3-aminobenzoate in concentrated sulfuric acid to 0°C.

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) while maintaining the temperature below 10°C.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Filter, wash with water, and dry the crude product. Purify by recrystallization or column chromatography.

Step 2: Diazotization and Iodination (Sandmeyer Reaction)

  • Dissolve the nitrated intermediate in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the iodo-nitro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent such as tin(II) chloride dihydrate or perform catalytic hydrogenation with a palladium catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitor by TLC).

  • Work up the reaction mixture according to the reducing agent used. For tin(II) chloride, basify the mixture and extract the product. For catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Protocol 2: Direct Iodination with N-Iodosuccinimide (Illustrative, Low Yield of Desired Isomer Expected)
  • Dissolve methyl 3-aminobenzoate in a suitable solvent such as acetic acid or acetonitrile.

  • Add N-Iodosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by ¹H NMR or LC-MS to determine the isomer ratio. Isolate the desired product by preparative HPLC or fractional recrystallization.

Visualizations

reaction_pathway cluster_direct Direct Iodination (Low Yield) cluster_multistep Multi-Step Synthesis (Recommended) start_direct Methyl 3-aminobenzoate product_direct Mixture of Isomers (4-iodo, 6-iodo, 5-iodo) start_direct->product_direct NIS or ICl start_multi Suitable Precursor nitrated Nitrated Intermediate start_multi->nitrated Nitration diazotized Diazonium Salt nitrated->diazotized Diazotization iodinated_nitro Iodo-Nitro Intermediate diazotized->iodinated_nitro KI final_product This compound iodinated_nitro->final_product Reduction

Caption: Synthetic routes to this compound.

troubleshooting_workflow decision decision start Low Yield of Desired Product check_method Which synthetic route was used? start->check_method direct_iodination Direct Iodination check_method->direct_iodination Direct multistep Multi-Step Synthesis check_method->multistep Multi-step regioselectivity Issue: Poor Regioselectivity. Solution: Switch to multi-step synthesis. direct_iodination->regioselectivity check_conditions Review reaction conditions: - Stoichiometry - Temperature - Reaction Time multistep->check_conditions optimize Optimize conditions and purification method. check_conditions->optimize

References

Technical Support Center: Purification of Methyl 3-amino-5-iodobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-amino-5-iodobenzoate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A1: A common starting point for a compound like this compound, which has moderate polarity, is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value between 0.25 and 0.35 for the desired compound.[2] For aromatic amines, which can interact strongly with the silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1% v/v) to the eluent can improve peak shape and recovery.[1][3]

Q2: My compound is streaking or tailing on the TLC plate and the column. What could be the cause?

A2: Streaking or tailing of this compound is often due to its basic amino group interacting strongly with the acidic silanol groups on the silica gel surface.[3][4] This can lead to poor separation and reduced yield. To mitigate this, consider adding a small amount of a competitive base, such as triethylamine or ammonia, to your mobile phase.[1][3]

Q3: Is this compound stable on silica gel?

A3: While there is no specific data indicating the instability of this compound on silica gel, aromatic amines and iodinated compounds can sometimes be sensitive.[3][5] It is advisable to minimize the time the compound spends on the column by choosing an appropriate solvent system for efficient elution. If decomposition is suspected, deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent is a recommended strategy.[1][5]

Q4: How do I choose the right column size and amount of silica gel?

A4: The amount of silica gel is typically 30-100 times the weight of the crude sample to be purified. The choice depends on the difficulty of the separation. A larger ratio is used for closely eluting impurities. The column diameter is chosen to allow for proper loading and separation, and the height of the silica bed should be sufficient to provide the necessary theoretical plates for the separation.

Q5: What is the best way to load my sample onto the column?

A5: For optimal separation, the sample should be loaded in a concentrated band. There are two common methods:

  • Wet Loading: Dissolve the sample in a minimal amount of the initial mobile phase solvent and carefully apply it to the top of the column bed.[6]

  • Dry Loading: If the sample is not very soluble in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[6] Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder, which is then carefully added to the top of the column.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Compound does not move off the baseline (Low Rf) The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.[5]
Compound elutes too quickly (High Rf) The eluent is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent.
Poor separation of the desired compound from impurities - Inappropriate solvent system.- Column overloading.- Column was packed improperly (channeling).- Optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a level and well-settled bed.
Streaking or tailing of the compound spot/peak Strong interaction between the basic amine and acidic silica gel.[3][4]Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica.[1][3]
The collected fractions are very dilute The compound is eluting over a large volume.This can be a consequence of tailing. Use a more optimal solvent system, potentially with a basic additive. Concentrate the fractions to detect the compound.[5]
No compound is recovered from the column - The compound may have decomposed on the silica gel.- The compound is too polar and has irreversibly adsorbed to the silica.- Test the stability of your compound on a small amount of silica before performing a large-scale column.- If the compound is very polar, consider using a more polar solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina.[5] Adding a base to the eluent can also help elute strongly adsorbed amines.[3]
Cracks or channels appear in the silica bed - The silica gel was not packed properly.- The solvent level dropped below the top of the silica bed.- Ensure the column is packed as a uniform slurry and is not allowed to run dry at any point during the purification.

Experimental Protocols

Preparation of the Column
  • Select a column: Choose a glass column of appropriate size for the amount of sample to be purified.

  • Prepare the slurry: In a beaker, mix the required amount of silica gel with the initial, least polar solvent system to form a slurry.

  • Pack the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

  • Equilibrate the column: Once the silica has settled, add more of the initial solvent and allow it to run through the column until the bed is stable and equilibrated. Do not let the solvent level drop below the top of the silica bed.

Sample Loading
  • Wet Loading:

    • Dissolve the crude this compound in the minimum possible volume of the eluent.

    • Carefully pipette the solution onto the top of the silica bed, taking care not to disturb the surface.

    • Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the bed.

    • Carefully add a small layer of sand on top of the sample band to prevent disturbance during solvent addition.

  • Dry Loading:

    • Dissolve the crude product in a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of the crude product).

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[6]

    • Carefully add this powder to the top of the prepared column.

    • Add a layer of sand on top.

Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Collect fractions in an ordered array of test tubes or vials.

  • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load onto Column equilibrate->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered poor_separation Poor Separation? start->poor_separation streaking Streaking/Tailing? start->streaking no_elution Compound Not Eluting? start->no_elution no_recovery No Compound Recovered? start->no_recovery optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent Yes add_base Add Triethylamine (0.1-1%) to Eluent streaking->add_base Yes increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability on Silica no_recovery->check_stability Yes

References

Technical Support Center: Nitration of Substituted 2-Aminobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the nitration of substituted 2-aminobenzoates.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

Problem Potential Cause(s) Solutions and Preventative Measures
Q1: My reaction mixture turned dark brown or black, and I'm seeing vigorous gas evolution. What is happening? This indicates a runaway reaction and oxidation of the starting material.[1] The amino group makes the aromatic ring highly activated and susceptible to oxidation by nitric acid, a process that is highly exothermic.[1][2] The gas is likely nitrogen dioxide (NO₂), a toxic reddish-brown vapor.[3]Immediate Action: If safe, immerse the reaction vessel in a large ice-salt bath to cool it rapidly. For uncontrollable reactions, follow laboratory emergency procedures.[1] Prevention: 1. Protect the Amino Group: Convert the amino group to an acetamide before nitration. This reduces its activating effect and prevents oxidation.[2][4] 2. Strict Temperature Control: Maintain a very low reaction temperature (e.g., -10°C to 0°C) throughout the addition of the nitrating agent.[1] 3. Slow Reagent Addition: Add the nitrating mixture (mixed acid) dropwise with vigorous stirring to ensure efficient heat dissipation.[1]
Q2: The yield of my desired nitro product is very low. What are the likely causes? Low yields can result from several factors: 1. Side Reactions: Oxidation of the amino group is a primary cause of material loss.[2] 2. Incomplete Reaction: The reaction time may be too short or the temperature too low for the reaction to go to completion.[1] 3. Product Loss During Workup: The nitrated product may have some solubility in the acidic aqueous solution after quenching, leading to losses.[1]Optimization Strategies: 1. Protect the Amino Group: This is the most effective way to prevent oxidative side reactions.[4][5] 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] 3. Careful Workup: After quenching the reaction on ice, you can carefully neutralize the solution with a base (e.g., sodium bicarbonate) while cooling. This change in pH can decrease the product's solubility and cause it to precipitate more fully.[1]
Q3: I obtained a mixture of isomers instead of a single product. How can I improve regioselectivity? This is a classic problem when directly nitrating anilines or their derivatives. In the strongly acidic nitrating medium, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺) .[5] While the amino group is an ortho-, para- director, the anilinium ion is a strong deactivator and a meta- director , leading to a mixture of products.[5][6]Controlling Regioselectivity: 1. Protect the Amino Group: The most effective solution is to protect the amino group by converting it to an acetamide (-NHCOCH₃).[5] The acetamido group is still an ortho-, para- director but is less basic and will not be protonated under the reaction conditions.[5][6] This ensures the nitro group is directed primarily to the positions ortho and para to the acetamido group. The protecting group can be removed by hydrolysis after nitration.[4]
Q4: My product did not precipitate when I poured the reaction mixture onto ice. What should I do? This can happen for a few reasons: 1. High Solubility: The product may be sufficiently soluble in the cold, acidic aqueous solution to remain dissolved.[1] 2. Low Concentration: The concentration of the product may be below its solubility limit.[1] 3. Incomplete Reaction: Insufficient product may have formed.[1]Troubleshooting Steps: 1. Induce Precipitation via Neutralization: While keeping the mixture in an ice bath, slowly and carefully add a cold, dilute solution of a weak base (e.g., sodium bicarbonate, sodium carbonate) to neutralize the strong acid. The nitrated product is typically much less soluble at a neutral pH and should precipitate out. Be cautious, as neutralization is exothermic.[1] 2. Extraction: If neutralization does not yield a solid, you may need to neutralize the solution and then perform a solvent extraction to recover the product.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the amino group as an acetamide so critical for the nitration of 2-aminobenzoates? A: Protecting the amino group serves three key functions:

  • Prevents Oxidation: The acetamido group is less susceptible to oxidation by nitric acid than the highly reactive amino group.[2][4]

  • Controls Regioselectivity: It prevents the formation of the meta-directing anilinium ion in the acidic medium, ensuring the desired ortho- and para-nitration relative to the activating group.[5]

  • Reduces Reactivity: It moderates the strong activating effect of the amino group, which helps to prevent unwanted side reactions like polynitration.[2]

Q2: What is the role of concentrated sulfuric acid in the nitrating mixture? A: Concentrated sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[6][7][8] Second, it acts as a solvent for the reaction.

Q3: What are the key safety precautions for this reaction? A: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]

  • The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be prepared carefully by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath.[9]

  • Maintain strict temperature control throughout the reaction to prevent a runaway reaction.[1]

  • Be aware that nitrogen dioxide (NO₂), a toxic reddish-brown gas, can be produced as a byproduct, especially if oxidation occurs.[3]

Quantitative Data Summary

The regioselectivity of nitration is highly dependent on the nature and position of substituents on the aniline ring, even after protection. The following tables summarize reported product distributions for the nitration of protected toluidines (methyl anilines), which serve as models for substituted aminobenzoates.

Table 1: Product Distribution in the Nitration of N-acetyltoluidines

Starting MaterialMajor ProductYield (%)Other Isomer(s)Yield (%)
4-Methylacetanilide4-Methyl-2-nitroaniline97%--
3-Methylacetanilide3-Methyl-4-nitroaniline91%--
2-Methylacetanilide2-Methyl-4-nitroaniline45%2-Methyl-5-nitroaniline33%
Data sourced from a study on the regioselectivity of aniline nitration.[10]

Table 2: Product Distribution in the Nitration of N-succinimidyltoluidines

Starting MaterialMajor ProductYield (%)Other Isomer(s)Yield (%)
N-(4-methylphenyl)succinimide4-Methyl-3-nitroaniline94%--
N-(3-methylphenyl)succinimide3-Methyl-6-nitroaniline62%--
N-(2-methylphenyl)succinimide2-Methyl-5-nitroaniline55%2-Methyl-3-nitroaniline29%
Data sourced from a study on the regioselectivity of aniline nitration.[10]

Experimental Protocols

A controlled and efficient method for nitrating 2-aminobenzoic acid involves a three-step pathway: protection, nitration, and deprotection.[4]

Protocol 1: Protection of 2-Aminobenzoic Acid (Acetylation)

This step protects the reactive amino group as an acetamide to prevent oxidation and control regioselectivity.[4]

  • Materials: 2-Aminobenzoic acid, acetic anhydride, glacial acetic acid, deionized water, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle warming may be required.

    • Cautiously add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

    • Heat the mixture to reflux for approximately 1 hour.

    • Allow the mixture to cool to room temperature.

    • Pour the cooled mixture into 250 mL of ice-cold deionized water with continuous stirring.

    • Collect the precipitated 2-acetamidobenzoic acid by vacuum filtration and wash the solid with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture for purification.[4]

Protocol 2: Nitration of 2-Acetamidobenzoic Acid

With the amino group protected, the ring can be nitrated under controlled conditions. The acetamido and carboxylic acid groups direct the nitro group primarily to the 5-position.[4]

  • Materials: 2-Acetamidobenzoic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

  • Procedure:

    • Carefully add 10.0 g of purified 2-acetamidobenzoic acid in small portions to 20 mL of concentrated sulfuric acid in a flask, while stirring and cooling in an ice-salt bath.

    • In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

    • Slowly add the nitrating mixture dropwise to the solution of the starting material. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [2][4]

    • After the addition is complete, allow the mixture to stir at room temperature for up to 2 hours.

    • Pour the reaction mixture slowly onto a large quantity of crushed ice (approx. 200 g) with vigorous stirring.

    • Collect the solid 2-acetamido-5-nitrobenzoic acid by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.[4]

Protocol 3: Deprotection of 2-Acetamido-5-nitrobenzoic Acid (Hydrolysis)

The final step removes the acetyl protecting group to yield the target 2-amino-5-nitrobenzoic acid.[4]

  • Materials: 2-Acetamido-5-nitrobenzoic acid, 10% aqueous sodium hydroxide solution, concentrated hydrochloric acid.

  • Procedure:

    • Suspend the crude 2-acetamido-5-nitrobenzoic acid in 100 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.

    • Heat the mixture to reflux for 1.5 - 2 hours. The solid should dissolve as the hydrolysis proceeds.

    • Cool the resulting solution in an ice bath.

    • Slowly and carefully acidify the cold solution by adding concentrated hydrochloric acid dropwise until the product precipitates completely (check with pH paper).

    • Collect the final 2-amino-5-nitrobenzoic acid product by vacuum filtration, wash with cold water, and dry.[4]

Visualizations

The following diagrams illustrate key logical and experimental workflows.

Caption: Troubleshooting workflow for common nitration issues.

Caption: Logical comparison of direct vs. protection-based nitration pathways.

References

Stability and proper storage conditions for Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of Methyl 3-amino-5-iodobenzoate, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated area.[1][2] While some suppliers suggest room temperature storage[3], others recommend refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) for long-term preservation.[4] The product is generally considered chemically stable under standard ambient conditions.[5]

Q2: Is this compound sensitive to light?

While specific data for this compound is limited, related aromatic iodo compounds can be light-sensitive. As a precaution, it is advisable to store the compound in an opaque or amber-colored vial to protect it from light, especially during long-term storage.

Q3: What are the known incompatibilities for this compound?

This compound should be kept away from strong acids, bases, and reducing agents.[1] Contact with these substances could lead to degradation or unwanted reactions.

Q4: What is the appearance of this compound?

The compound is typically a light yellow to light brown solid.[4] A significant change in color could indicate degradation or impurity.

Q5: What are the primary hazards associated with handling this compound?

This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[4][6] It may also cause respiratory irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn during handling.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C for long-term storage; Room temperature for short-term.[3][4]To minimize potential degradation over time.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[4]To prevent oxidation.
Light Protect from light by using an amber or opaque container.To prevent photochemical degradation.
Container Tightly closed and properly sealed.[1][5]To prevent moisture absorption and contamination.
Location A dry, cool, and well-ventilated place.[1][2]To ensure a stable storage environment.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent Experimental Results

Inconsistent results can often be traced back to the stability and purity of the starting material.

A Inconsistent Experimental Results B Check Compound Appearance (Color, Form) A->B C Has the color darkened or changed? B->C D Potential Degradation C->D Yes E Verify Storage Conditions (Temperature, Light, Atmosphere) C->E No D->E F Were storage recommendations followed? E->F G Improper storage may have led to degradation F->G No H Perform Purity Analysis (e.g., HPLC, NMR) F->H Yes G->H I Is purity lower than expected? H->I J Purify compound or use a new batch I->J Yes K Compound is likely stable and pure. Investigate other experimental parameters. I->K No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Poor Solubility

If you encounter difficulty dissolving this compound, consider the following.

  • Solvent Choice: Verify the appropriate solvent for your desired concentration. While solubility data is not extensively published, experimenting with common organic solvents may be necessary.

  • Compound Purity: Impurities can sometimes affect solubility. If the compound's appearance suggests degradation, this could be a contributing factor.

  • Sonication/Gentle Warming: Aiding the dissolution process with sonication or gentle warming can be effective. However, be cautious with heating as it could potentially accelerate degradation.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions.

cluster_0 Preparation cluster_1 Exposure to Conditions cluster_2 Analysis cluster_3 Data Evaluation A Prepare multiple aliquots of the compound B Store aliquots under different conditions: - Control (2-8°C, dark, inert gas) - Room Temperature - Elevated Temperature (e.g., 40°C) - Light Exposure A->B C At defined time points (e.g., 1, 2, 4 weeks), analyze an aliquot from each condition B->C D Analytical Methods: - HPLC/UPLC for purity assessment - LC-MS to identify degradation products - NMR for structural integrity C->D E Compare results to the control and initial (T=0) sample C->E F Quantify degradation and identify degradation products E->F

Caption: Experimental workflow for stability assessment.

Methodology:

  • Initial Analysis (T=0): Before exposing the compound to different conditions, perform an initial analysis (e.g., HPLC, NMR) on a sample from the batch to establish a baseline for purity and identity.

  • Sample Preparation: Aliquot equal amounts of this compound into several appropriate vials.

  • Storage Conditions:

    • Control: Store one set of aliquots under the recommended long-term storage conditions (2-8°C, protected from light, under an inert atmosphere).

    • Test Conditions: Store other sets of aliquots under various stress conditions, such as:

      • Room temperature with ambient light exposure.

      • Elevated temperature (e.g., 40°C) in a stability chamber.

      • Intense light exposure (using a photostability chamber).

  • Time Points: Designate specific time points for analysis (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Analysis: At each time point, take one aliquot from each storage condition and analyze it using methods such as HPLC to determine the percentage of the parent compound remaining and to detect any new peaks corresponding to degradation products. LC-MS can be used to identify the mass of these potential degradants.

  • Data Interpretation: Compare the purity of the stressed samples to the control sample and the initial T=0 sample to determine the rate and extent of degradation under each condition.

References

Troubleshooting low yield in Suzuki coupling with iodinated benzoates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to Suzuki coupling, with a specific focus on reactions involving iodinated benzoates.

Troubleshooting Guides & FAQs

This section provides answers to specific problems you may encounter during your Suzuki coupling experiments, helping you diagnose and resolve issues leading to low yields.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an iodinated benzoate is giving a low yield. What are the most common causes?

Low yields in Suzuki coupling reactions with iodinated benzoates can stem from several factors. The most common culprits include:

  • Catalyst and/or Ligand Inactivity: The palladium catalyst may be deactivated or the chosen ligand may not be optimal for the specific substrates.

  • Issues with the Base: The base may be inappropriate for the reaction, too weak, or impure. For ester-containing substrates, a strong base can cause saponification.

  • Poor Quality of Starting Materials: Impurities in the iodinated benzoate or, more commonly, the boronic acid can poison the catalyst.[1][2] Protodeboronation (hydrolysis of the boronic acid) is a frequent side reaction.

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimized for your specific substrates. Iodinated benzoates are electron-poor, which can affect the oxidative addition step.[3][4]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.

Q2: How does the purity of the boronic acid affect the reaction?

The purity of the boronic acid is critical for a successful Suzuki coupling.[1][2] Impurities can act as catalyst poisons, reducing or completely inhibiting the catalytic activity of the palladium complex.[1] They can also lead to unwanted side reactions, which complicate the purification of the desired product and lower the overall yield.[1] For reproducible and high-yielding reactions, especially in pharmaceutical development, using high-purity boronic acids is essential.[1]

Q3: Can the ester group on my iodinated benzoate be affecting the reaction?

Yes, the ester group, being electron-withdrawing, influences the reactivity of the aryl iodide.[5] While this can facilitate the oxidative addition step, the ester functionality is also susceptible to hydrolysis (saponification) under strongly basic conditions, especially at elevated temperatures. This will consume your starting material and lower the yield of the coupled product. The choice of a milder base, such as potassium carbonate (K₂CO₃) or potassium fluoride (KF), can mitigate this issue.[6]

Q4: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

The formation of a black precipitate is often palladium black, which is the inactive, agglomerated form of the palladium catalyst. This indicates catalyst decomposition and will lead to a lower yield. Common causes for the formation of palladium black include:

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[7]

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation and precipitation of the catalyst.

  • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst throughout the catalytic cycle.

To address this, ensure thorough degassing of your solvent and reaction vessel, consider lowering the reaction temperature, and evaluate if a different, more robust ligand is needed.

Troubleshooting Specific Issues
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst/Ligand • Use a fresh source of palladium catalyst and ligand. • Consider a different palladium precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). • Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to facilitate oxidative addition.[8] • Ensure the correct catalyst and ligand loading are being used.
Improper Base Selection • Use a fresh, finely ground base. Some bases, like K₃PO₄, may require a small amount of water to be effective in anhydrous solvents.[9] • For your iodinated benzoate, consider a milder base like K₂CO₃, Cs₂CO₃, or KF to prevent ester hydrolysis.[6] • Ensure you are using the correct stoichiometry of the base.
Poor Boronic Acid Quality • Use a high-purity boronic acid.[1][2] • Consider converting the boronic acid to its corresponding pinacol ester, which can be more stable. • Check for and minimize protodeboronation by ensuring anhydrous conditions if appropriate for your chosen base and solvent system.
Suboptimal Temperature • While aryl iodides are generally reactive, some studies show that at lower temperatures (~50 °C) with certain catalyst systems (e.g., Pd/PPh₃), their turnover can be surprisingly poor.[10][11] • If reacting at a lower temperature, consider a moderate increase (e.g., to 80-100 °C), but monitor for catalyst decomposition.[5]
Multiple Byproducts Homo-coupling • This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple. • Ensure a rigorously oxygen-free environment. • Adjust the stoichiometry of the boronic acid (typically 1.1-1.5 equivalents).
Protodeboronation • This is the cleavage of the C-B bond of the boronic acid, often by water or other protic sources. • Use anhydrous solvents and reagents if possible. • Some bases and conditions are more prone to causing this; a screen of different bases may be necessary.
Ester Hydrolysis • The ester group of your benzoate is being cleaved by the base. • Switch to a milder base (K₂CO₃, Cs₂CO₃, KF). • Reduce the reaction temperature and/or time.

Experimental Protocols

General Protocol for Suzuki Coupling of Ethyl 4-Iodobenzoate with an Arylboronic Acid

This protocol provides a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Materials:

  • Ethyl 4-iodobenzoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., Toluene/Water 4:1, or Dioxane/Water 4:1)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the ethyl 4-iodobenzoate, the arylboronic acid, the palladium catalyst, and the base.[5]

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent(s) via syringe. If using a biphasic system, add the organic solvent first, followed by the aqueous solution of the base.[5]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl compound.

Quantitative Data Summary

The following table summarizes representative data on how different parameters can affect the yield in a Suzuki coupling reaction. Note that these are illustrative examples, and optimal conditions will vary.

Parameter Condition A Yield A (%) Condition B Yield B (%) Key Takeaway
Base K₃PO₄85Na₂CO₃92For substrates with base-sensitive groups like esters, a milder base like Na₂CO₃ can sometimes provide a better yield by minimizing side reactions.[3]
Ligand PPh₃65XPhos95Bulky, electron-rich ligands like XPhos often significantly improve yields, especially for challenging substrates, by promoting efficient oxidative addition and stabilizing the catalyst.[3][8]
Temperature 50 °C3590 °C88For aryl iodides, increasing the temperature can be necessary to achieve a reasonable reaction rate and good yield, though excessively high temperatures should be avoided.[10][12]
Solvent Toluene70Toluene/H₂O (4:1)90A biphasic solvent system can sometimes improve yields by facilitating the dissolution of the base and promoting the transmetalation step.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl trans-Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl trans-Ar-Pd(II)-Ar'(L2) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield Observed check_reagents 1. Check Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use fresh/pure - Boronic Acid - Base - Catalyst/Ligand reagents_ok->replace_reagents No check_conditions 2. Review Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Optimize: - Temperature - Solvent (degassed?) - Base choice (mild?) conditions_ok->optimize_conditions No check_catalyst 3. Evaluate Catalyst System conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst OK? check_catalyst->catalyst_ok change_catalyst Screen new: - Ligands (e.g., Buchwald) - Pd Precatalyst catalyst_ok->change_catalyst No success Yield Improved catalyst_ok->success Yes change_catalyst->check_catalyst

References

Technical Support Center: Optimization of C-C Bond Formation with Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of carbon-carbon (C-C) bond formation reactions using Methyl 3-amino-5-iodobenzoate. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which C-C coupling reactions are most suitable for this compound?

A1: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The most commonly employed and effective methods include the Suzuki-Miyaura, Heck, and Sonogashira reactions. The choice of reaction will depend on the desired final product:

  • Suzuki-Miyaura Coupling: For the formation of a biaryl structure by coupling with an organoboron reagent.

  • Heck Reaction: For the formation of a substituted alkene by coupling with an alkene.[1]

  • Sonogashira Coupling: For the formation of an aryl-alkyne by coupling with a terminal alkyne.[1][2]

Q2: How do the amino and methyl ester groups on this compound affect the coupling reaction?

A2: The amino group is an electron-donating group, which can increase the electron density on the aromatic ring. This can sometimes slow down the rate-determining oxidative addition step in the palladium catalytic cycle.[3] Conversely, the methyl ester is an electron-withdrawing group. Their combined electronic effect, along with the potential for the amino group to coordinate to the palladium catalyst, can influence the reaction's outcome. It is crucial to select appropriate ligands to mitigate potential catalyst inhibition.

Q3: What are the most common side reactions observed when using this compound?

A3: Common side reactions include:

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (Glaser coupling in Sonogashira reactions).[4]

  • Dehalogenation: Reduction of the C-I bond, leading to the formation of methyl 3-aminobenzoate.

  • Formation of Palladium Black: Precipitation of inactive palladium metal, indicating catalyst decomposition. This can be caused by high temperatures or the presence of impurities.

  • Reactions involving the amino group: Under certain conditions, the amino group could potentially undergo N-arylation, although this is less common in C-C coupling reactions.

Q4: Can I run these coupling reactions under air, or is an inert atmosphere necessary?

A4: For optimal results and to prevent catalyst degradation and side reactions like homocoupling, it is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen).[5] Oxygen can lead to the oxidation of the Pd(0) catalyst and promote undesirable side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is the most common issue and can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting_Low_Yield Start Low/No Yield Catalyst Evaluate Catalyst System Start->Catalyst Reagents Check Reagent Quality Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Side_Reactions Identify Side Reactions Start->Side_Reactions Catalyst_Inactive Inactive Catalyst? Catalyst->Catalyst_Inactive Ligand_Choice Inappropriate Ligand? Catalyst->Ligand_Choice Catalyst_Loading Insufficient Loading? Catalyst->Catalyst_Loading Reagent_Purity Impure Starting Materials? Reagents->Reagent_Purity Solvent_Quality Anhydrous/Degassed Solvent? Reagents->Solvent_Quality Base_Quality Base Strength/Purity? Reagents->Base_Quality Temp_Low Temperature Too Low? Conditions->Temp_Low Time_Short Reaction Time Too Short? Conditions->Time_Short Atmosphere Inert Atmosphere? Conditions->Atmosphere Solution_Catalyst1 Use fresh Pd source (e.g., Pd(OAc)2, Pd2(dba)3) Catalyst_Inactive->Solution_Catalyst1 Solution_Catalyst2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands Ligand_Choice->Solution_Catalyst2 Solution_Catalyst3 Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%) Catalyst_Loading->Solution_Catalyst3 Solution_Reagent1 Purify starting materials (recrystallization, chromatography) Reagent_Purity->Solution_Reagent1 Solution_Reagent2 Use freshly distilled/degassed solvents Solvent_Quality->Solution_Reagent2 Solution_Reagent3 Use a fresh, dry, and appropriate base Base_Quality->Solution_Reagent3 Solution_Condition1 Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) Temp_Low->Solution_Condition1 Solution_Condition2 Extend reaction time and monitor by TLC/LC-MS Time_Short->Solution_Condition2 Solution_Condition3 Ensure rigorous degassing and maintain positive inert gas pressure Atmosphere->Solution_Condition3 Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_transmetalation Ar-Pd(II)(Ar')L₂ pd2_oxidative->pd2_transmetalation Transmetalation (Ar'-B(OR)₂) pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' aryl_iodide Ar-I boronic_acid Ar'-B(OR)₂ Heck_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_insertion R-CH₂-CH(Ar)-Pd(II)(I)L₂ pd2_oxidative->pd2_insertion Migratory Insertion (Alkene) pd2_elimination H-Pd(II)(I)L₂ pd2_insertion->pd2_elimination β-Hydride Elimination product Substituted Alkene pd2_elimination->pd0 Reductive Elimination (+ Base) alkene Alkene Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)(I)L₂ pd0->pd2_oxidative Oxidative Addition (Ar-I) pd2_transmetalation Ar-Pd(II)(C≡CR)L₂ pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Ar-C≡CR pd2_transmetalation->product cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_oxidative alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base

References

Preventing hydrolysis of ester during functional group manipulation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ester Stability in Complex Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the prevention of ester hydrolysis during functional group manipulations.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and what are its primary causes?

A1: Ester hydrolysis is a chemical reaction that breaks an ester bond, cleaving the molecule into its parent carboxylic acid and alcohol.[1][2][3] This reaction is primarily caused by the presence of water and is significantly accelerated by catalysts.[4] The most common catalysts are acids (H⁺) and bases (OH⁻), with the base-catalyzed reaction, also known as saponification, being irreversible and typically proceeding to completion.[1][2][5][6]

Q2: Under what pH conditions is an ester most stable?

A2: The rate of ester hydrolysis is highly dependent on pH. Since the reaction is catalyzed by both acids and bases, the rate of hydrolysis is slowest at a neutral or slightly acidic pH, generally between pH 4 and 6.[4] However, the exact optimal pH for stability can vary based on the specific structure of the ester.

Q3: How does temperature affect the rate of ester hydrolysis?

A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. To minimize unwanted hydrolysis, it is often beneficial to run reactions at lower temperatures, provided the primary reaction can still proceed efficiently.[4] For particularly sensitive substrates, conducting reactions at 4°C or even 0°C can significantly suppress the hydrolysis side reaction.[4]

Q4: What are general strategies to minimize hydrolysis during a reaction?

A4: Beyond controlling pH and temperature, the most critical strategy is to maintain strictly anhydrous (water-free) conditions. This involves:

  • Thoroughly drying all glassware.[4]

  • Using commercially available anhydrous solvents or freshly distilling them.

  • Handling hygroscopic (water-absorbing) reagents under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Adding solid reagents under a positive flow of inert gas.[4]

  • Using a drying tube on the reaction apparatus if it must be open to the air.[4]

Q5: What is a protecting group and how can it prevent hydrolysis?

A5: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert to specific reaction conditions.[4][7][8] In the context of esters, a carboxylic acid can be converted into a more robust ester that is stable under the planned reaction conditions but can be selectively removed later. For example, a tert-butyl ester is stable to many basic conditions but can be easily cleaved with acid.[7][9] This strategy allows for functional group manipulations elsewhere in the molecule without affecting the protected carboxyl group.

Q6: What is an "orthogonal protection" strategy and why is it important?

A6: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others.[7][10] For instance, a molecule might contain a benzyl ester (removable by hydrogenolysis), a tert-butyl ether (removable by acid), and an Fmoc-protected amine (removable by base).[7] Each of these groups can be removed independently by applying specific, non-interfering reaction conditions. This is crucial in complex, multi-step syntheses, particularly in peptide and oligosaccharide chemistry.[7]

Troubleshooting Guide

Issue 1: My ester is hydrolyzing despite using a non-aqueous solvent.

  • Possible Cause: Introduction of atmospheric moisture or use of hygroscopic reagents. Even high-purity solvents can absorb water from the air. Reagents themselves may also contain or attract moisture.[4]

  • Solution:

    • Dry All Components: Oven-dry all glassware immediately before use and cool it in a desiccator.[4]

    • Use Anhydrous Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere or distill solvents from an appropriate drying agent.

    • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like nitrogen or argon. Add all reagents via syringe through a rubber septum.[4]

    • Molecular Sieves: Add activated molecular sieves to the reaction mixture to scavenge any trace amounts of water.

Issue 2: My reaction requires basic conditions, but this causes saponification of my ester.

  • Possible Cause: The hydroxide or alkoxide base is nucleophilic enough to attack the ester carbonyl, leading to irreversible hydrolysis.[1][5]

  • Solution:

    • Use a Milder Base: Switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine if they are compatible with your desired reaction.

    • Lower the Temperature: Running the reaction at a lower temperature can reduce the rate of saponification more than the rate of your desired reaction.

    • Change the Ester Group: If possible, use a more sterically hindered ester, such as a tert-butyl ester. The bulky group can physically block the approach of the nucleophilic base, slowing hydrolysis.[11]

    • Use an Alternative Cation: For some hydrolyses, lithium hydroxide (LiOH) can be more effective and require milder conditions than sodium hydroxide (NaOH), potentially offering better selectivity.[12]

Issue 3: My reaction requires acidic conditions that are cleaving my ester.

  • Possible Cause: Acid-catalyzed hydrolysis is an equilibrium process. The presence of water, even in catalytic amounts, can drive the reaction toward the carboxylic acid and alcohol.[2][5][13]

  • Solution:

    • Strictly Anhydrous Conditions: This is the most critical step. Ensure every component of the reaction is free of water.

    • Use a Lewis Acid: In some cases, a Lewis acid may be able to promote the desired reaction without requiring protic conditions that lead to hydrolysis.

    • Modify the Ester: A more sterically hindered ester may be more resistant to acid-catalyzed hydrolysis.

Issue 4: I am trying to reduce another functional group with LiAlH₄, but my ester is being reduced to an alcohol.

  • Possible Cause: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily reduces esters, ketones, and carboxylic acids.[7][14][15]

  • Solution:

    • Use a Selective Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent that will reduce aldehydes and ketones but typically does not react with esters.[14][15] This allows for the selective reduction of a ketone in the presence of an ester.

    • Use DIBAL-H at Low Temperature: Diisobutylaluminium hydride (DIBAL-H) can reduce an ester to an aldehyde if the reaction is carefully controlled at a low temperature (e.g., -78 °C), preventing over-reduction to the alcohol.[15]

Data Summary: Stability of Carboxyl Protecting Groups

The choice of ester as a protecting group depends on its stability to the reaction conditions required for other functional group manipulations.

Protecting GroupStructureStable ToLabile To (Cleavage Conditions)
Methyl Ester -COOCH₃Mild Acid, HydrogenolysisStrong Acid (e.g., H₂O, pH < 1, 100°C), Strong Base (e.g., NaOH)[16]
Benzyl Ester (Bn) -COOCH₂PhMild Acid, Mild BaseHydrogenolysis (H₂, Pd/C), Strong Acid, Strong Base[7]
tert-Butyl Ester -COOC(CH₃)₃Base, Hydrogenolysis, NucleophilesStrong Acid (e.g., TFA in CH₂Cl₂)[7][9]
Silyl Esters (e.g., TBDMS) -COOSi(CH₃)₂C(CH₃)₃HydrogenolysisAcid, Base, Fluoride sources (e.g., TBAF)[7]
Allyl Ester -COOCH₂CH=CH₂Acid, BasePd(0) complexes[7]

Key Experimental Protocols

Protocol 1: General Procedure for Reactions Under Anhydrous Conditions

  • Glassware Preparation: Dry all glassware (flasks, stir bars, condenser) in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool to room temperature in a desiccator or under a stream of dry inert gas (Nitrogen or Argon).[4]

  • Solvent and Reagent Preparation: Use commercially available anhydrous solvents directly from a sealed bottle. Alternatively, dispense solvents from a solvent purification system. Add liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents quickly under a positive pressure of inert gas.

  • Reaction Setup: Equip the reaction flask with a magnetic stir bar and a rubber septum. Insert a needle connected to an inert gas line (with a bubbler to monitor flow) and another needle to act as an outlet.

  • Execution: Maintain a slight positive pressure of the inert gas throughout the entire reaction and work-up process. For reactions requiring reflux, use a condenser fitted with a drying tube containing a desiccant (e.g., CaSO₄).

Protocol 2: Protection of a Carboxylic Acid as a Benzyl Ester

  • Setup: Dissolve the carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Addition of Base: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Addition of Alkylating Agent: Add benzyl bromide (BnBr, 1.1 eq) dropwise to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter off the inorganic salts. Dilute the filtrate with a solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl ester. Purify by column chromatography if necessary.

Protocol 3: Selective Deprotection of a Benzyl Ester via Hydrogenolysis

  • Setup: Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%) to the solution.

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC or LC-MS until all starting material is consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Visual Workflow Guides

G start Ester Hydrolysis Observed During Reaction q1 Is the reaction acidic or basic? start->q1 acid_path Acidic Conditions q1->acid_path Acidic base_path Basic Conditions q1->base_path Basic q2 Are milder conditions sufficient? acid_path->q2 base_path->q2 sol1 Use strictly anhydrous conditions. Consider using a Lewis acid. protect Final Strategy: Use an orthogonal protecting group. sol1->protect If insufficient sol2 Lower temperature. Use a non-nucleophilic base (e.g., DIPEA). sol2->protect If insufficient sol3 Use a more sterically hindered ester (e.g., t-butyl ester). sol3->protect If insufficient q2->sol1 Yes q2->sol2 Yes q2->sol3 No

Caption: Decision workflow for selecting a strategy to prevent ester hydrolysis.

Caption: Orthogonal deprotection of a multifunctional compound.

References

Safe handling and disposal of Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of Methyl 3-amino-5-iodobenzoate, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary hazards include:

  • Acute oral toxicity: Harmful if swallowed[1].

  • Skin irritation: Causes skin irritation[1][2].

  • Serious eye irritation: Causes serious eye irritation[1][2].

  • Respiratory irritation: May cause respiratory irritation[1][2][3].

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield[2][4].

  • Hand Protection: Impervious chemical-resistant gloves[2][5].

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin exposure[2][5].

  • Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[2].

Q3: What are the proper storage conditions for this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][7] It is recommended to store at room temperature[8]. Keep it away from incompatible materials such as acids, bases, and reducing agents[2].

Q4: What should I do in case of accidental exposure?

A4: Follow these first-aid measures immediately:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention[2][6].

  • In Case of Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, get medical advice[2][6].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[2][7].

Q5: How should I dispose of waste this compound?

A5: All waste material must be disposed of in accordance with national and local regulations.[9] The compound should be disposed of in an approved waste disposal plant.[2][6] Do not mix with other waste.[9] Leave the chemical in its original container where possible[9].

Troubleshooting Guide

Issue Possible Cause Solution
Caking or clumping of the solid material. Improper storage, exposure to moisture.Ensure the container is tightly sealed and stored in a dry, cool place. If clumping is minor, the product may still be usable, but re-testing for purity is recommended for sensitive applications.
Visible contamination or discoloration. Contamination from improper handling or storage.Do not use the material. Dispose of it as hazardous waste according to institutional and local guidelines.
Irritation to skin or eyes during handling. Inadequate personal protective equipment (PPE) or accidental exposure.Immediately follow the first-aid procedures outlined in the FAQs. Review and upgrade your PPE to ensure full protection. Always handle the compound in a well-ventilated area or under a chemical fume hood.[2][6]
Spill of the compound. Accidental mishandling.For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5] For major spills, evacuate the area and follow your institution's emergency procedures for chemical spills.[5]

Quantitative Data Summary

Property Value Source
Molecular Formula C8H8INO2[1]
Molecular Weight 277.06 g/mol [1]
GHS Hazard Statements H302, H315, H319, H335[1]

Experimental Workflow: Safe Handling and Disposal

Safe_Handling_and_Disposal_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh and Handle Compound in a Designated Area C->D E Avoid Inhalation, Ingestion, and Skin/Eye Contact D->E F Decontaminate Work Area E->F G Remove and Clean PPE F->G H Wash Hands Thoroughly G->H I Segregate Waste Material J Label Waste Container Clearly I->J K Dispose via Approved Hazardous Waste Facility J->K

Caption: Safe handling and disposal workflow for this compound.

References

Challenges in the multi-step synthesis of 3-amino-5-halo-2-iodobenzoates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 3-amino-5-halo-2-iodobenzoates. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 3-amino-5-halo-2-iodobenzoates?

A1: A recently developed and practical route starts from commercially available 2-aminobenzoates bearing a halogen at the C5 position.[1][2][3][4] The key steps in this synthesis involve:

  • Nitration: Introduction of a nitro group at the C3 position.[2][3][4]

  • Diazotization and Iodination: Conversion of the C2-amino group into a diazonium salt, followed by displacement with iodide (a Sandmeyer-type reaction).[2][3]

  • Reduction: Reduction of the C3-nitro group to the desired amino group.[2][3][4]

An alternative approach involves the direct iodination of 3-aminobenzoic acid derivatives.[5] However, controlling regioselectivity can be a challenge.

Q2: Why is a protection strategy for the amino group sometimes necessary before nitration?

A2: Direct nitration of 2-aminobenzoates can be challenging. To achieve selective nitration at the C3 position and avoid unwanted side reactions, the C2-amino group is often protected. A trifluoroacetyl (TFA) group is an effective choice as it can be readily removed under acidic conditions without hydrolyzing the ester moiety.[2]

Q3: What are the critical parameters for a successful Sandmeyer-type iodination?

A3: The Sandmeyer reaction for converting the C2-amino group to an iodide involves the formation of a diazonium salt intermediate.[6][7][8] Key parameters for success include:

  • Low Temperatures: Diazonium salts are generally unstable, so the reaction is typically carried out at low temperatures (e.g., 0-12°C) to prevent decomposition.[2][9]

  • Controlled Addition of Reagents: Slow and controlled addition of sodium nitrite and potassium iodide is crucial for managing the reaction rate and minimizing side reactions.[2]

  • Acidic Conditions: The reaction is performed in a strong acid, such as a mixture of acetic acid and sulfuric acid, to facilitate the formation of the diazonium salt.[2]

Q4: What are some common impurities that can arise during the synthesis?

A4: Common impurities can include:

  • Incompletely nitrated starting material: If the nitration step does not go to completion.

  • Di-iodinated species: Resulting from incomplete iodination.[10]

  • Unreacted intermediates: From any of the multi-step reactions that do not proceed to completion.[10]

  • Byproducts from the Sandmeyer reaction: Such as biaryl compounds.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the nitration step Incomplete reaction.- Ensure the use of a protecting group for the C2-amino function, such as trifluoroacetic anhydride, to direct nitration to the C3 position.[2]- Monitor the reaction progress using TLC to ensure complete consumption of the starting material.[2]
Side reactions due to harsh conditions.- Perform the nitration at a controlled low temperature (e.g., 0°C) to minimize the formation of byproducts.[2]
Failure of the Sandmeyer (iodination) reaction Decomposition of the diazonium salt.- Maintain a low reaction temperature (e.g., 12°C) throughout the diazotization and iodide addition steps.[2]
Incomplete diazotization.- Ensure the slow and controlled addition of sodium nitrite to the acidic solution of the amine.[2]
Presence of significant byproducts after iodination Radical side reactions.- The Sandmeyer reaction proceeds via a radical mechanism which can lead to biaryl byproducts.[6] While difficult to completely eliminate, careful control of temperature and reagent addition can minimize these.
Incomplete reduction of the nitro group Inefficient reducing agent or reaction conditions.- Iron powder in acidic medium (e.g., acetic acid) is an effective reducing agent for this transformation.[2]- Ensure sufficient reaction time and monitor by TLC for complete conversion.
Difficulty in purifying the final product Presence of closely related impurities.- Column chromatography is a standard method for purification.- Recrystallization from a suitable solvent system can also be effective for removing minor impurities.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-halo-3-nitrobenzoate

This protocol is a generalized procedure based on the synthesis of methyl 2-amino-5-fluoro-3-nitrobenzoate.[2]

  • Protection: To a solution of methyl 2-amino-5-fluorobenzoate in a suitable solvent, add trifluoroacetic anhydride.

  • Nitration: Without isolation, subject the protected compound to C3-nitration. To a solution of the crude N-trifluoroacetyl protected compound in sulfuric acid at 0°C, slowly add 60% aqueous nitric acid.[2]

  • Monitoring: Stir the reaction mixture at 0°C and monitor by TLC for the complete consumption of the starting material.[2]

  • Work-up: After completion, slowly pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Deprotection: To the crude N-trifluoroacetyl protected nitro compound in methanol, add aqueous HCl solution (6.0 N). Stir the mixture at 60°C and monitor by TLC.[2]

  • Isolation: After deprotection is complete, perform a standard aqueous work-up and purify the product. An overall yield of 82% over three steps has been reported for the fluoro derivative.[2]

Protocol 2: Synthesis of Methyl 3-amino-5-halo-2-iodobenzoate

This protocol outlines the conversion of the nitro intermediate to the final product.[2]

  • Diazotization: To a solution of methyl 2-amino-5-halo-3-nitrobenzoate in acetic acid, slowly add sulfuric acid and sodium nitrite at 12°C. Stir the reaction mixture at this temperature for 1 hour.[2]

  • Iodination: After complete consumption of the starting material (monitored by TLC), slowly add a solution of potassium iodide in water to the crude mixture.[2]

  • Reduction: The resulting 5-halo-2-iodo-3-nitrobenzoate can be reduced to the final product using iron under acidic conditions.[2]

  • Purification: The final product can be purified by standard methods such as column chromatography.

Visualizations

Synthesis_Workflow start 2-Amino-5-halobenzoate step1 Protection (TFAA) start->step1 step2 Nitration (HNO3, H2SO4) step1->step2 step3 Deprotection (HCl) step2->step3 step4 Diazotization (NaNO2, H2SO4) step3->step4 step5 Iodination (KI) step4->step5 step6 Reduction (Fe, Acid) step5->step6 end 3-Amino-5-halo-2-iodobenzoate step6->end

Caption: Synthetic workflow for 3-amino-5-halo-2-iodobenzoates.

Troubleshooting_Logic low_yield Low Yield in a Step? incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes side_reactions Side Reactions? low_yield->side_reactions No check_tlc Monitor by TLC incomplete_rxn->check_tlc Yes check_reagents Check Reagent Stoichiometry incomplete_rxn->check_reagents No optimize_temp Adjust Temperature side_reactions->optimize_temp Yes optimize_time Optimize Reaction Time check_tlc->optimize_time

Caption: Troubleshooting logic for low reaction yields.

References

Technical Support Center: Selective Nitro Group Reduction in the Presence of an Iodo Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective reduction of nitroarenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing a nitro group in the presence of an iodo group, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the reduction of a nitro group on an iodo-substituted aromatic ring?

When scaling up this transformation, the two primary challenges are:

  • Chemoselectivity: Preventing the reduction of the carbon-iodine bond (hydrodeiodination or dehalogenation). Aryl iodides are susceptible to cleavage under various reductive conditions, especially catalytic hydrogenation.[1][2] The desired product, the iodoaniline, is often more prone to dehalogenation than the starting iodo-nitrobenzene.[2]

  • Safety and Process Control: Nitro group reductions are typically highly exothermic.[3] Managing the reaction temperature and potential for runaway reactions is critical during scale-up to ensure safe operation.[3]

Q2: Which common reduction methods are most likely to cause unwanted deiodination?

Catalytic hydrogenation with palladium on carbon (Pd/C) is the most common method known to cause significant dehalogenation of aryl halides, including iodides.[1][4] While sometimes controllable with specific additives or conditions, it is generally considered a high-risk choice for this specific transformation.[5]

Q3: What are the most reliable methods to selectively reduce a nitro group while preserving an iodo group?

Several methods have proven effective for this selective reduction:

  • Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂), iron powder with acid (Fe/HCl or Fe/AcOH), and zinc powder with acid are classic, robust methods that are highly selective for the nitro group and do not typically cause dehalogenation.[1][4][6]

  • Catalytic Hydrogenation with Specific Catalysts: While Pd/C is problematic, other catalysts show much higher selectivity. Raney Nickel is often a better choice to prevent dehalogenation.[1][4] Furthermore, specially designed catalysts like sulfided platinum on carbon (Pt(S)/C) or platinum-vanadium on carbon (Pt-V/C) have been developed specifically for the selective hydrogenation of halogenated nitroaromatics.[1][2]

  • Transfer Hydrogenation: This method uses a hydrogen donor (e.g., formic acid, ammonium formate, hydrazine) with a catalyst (often Pd/C).[1][7] While it can be selective, conditions must be carefully optimized to avoid dehalogenation.[5]

Q4: Are there any safety concerns I should be aware of when running these reactions at a larger scale?

Yes. Most nitro group reductions are very exothermic and require careful thermal management.[3] For catalytic hydrogenations, the use of hydrogen gas under pressure carries inherent flammability and explosion risks. Catalysts like Raney Nickel can be pyrophoric. A thorough safety assessment, including reaction calorimetry, is highly recommended before any scale-up operation to understand the thermal profile and ensure adequate cooling capacity.[3] The use of flow chemistry can mitigate some of these risks by minimizing the volume of the reaction mixture at any given time.[3][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the selective reduction of iodo-substituted nitroarenes.

Problem 1: Significant deiodination (loss of iodo group) is observed in the product mixture.

This is the most common selectivity issue. The appropriate response depends on the method being used.

G cluster_0 Troubleshooting: Deiodination start Deiodination Observed q1 Which method are you using? start->q1 cat_hydro Catalytic Hydrogenation (e.g., Pd/C, H₂) q1->cat_hydro Catalytic H₂ metal_acid Metal/Acid or Transfer Hydrogenation q1->metal_acid Other sol_cat 1. Switch Catalyst: - Replace Pd/C with Raney Ni or Pt/C. - Use specialized catalyst (e.g., Pt-V/C). 2. Modify Conditions: - Lower H₂ pressure. - Reduce reaction temperature and time. - Screen different solvents. cat_hydro->sol_cat sol_metal 1. Check Reagent Stoichiometry: - Excess reductant can sometimes  promote side reactions. 2. Control Temperature: - Ensure reaction is not overheating,  as this can affect selectivity. 3. Consider a different method if   issue persists. metal_acid->sol_metal

Caption: Troubleshooting workflow for addressing deiodination.
Problem 2: The reaction is sluggish, incomplete, or gives a low yield.

Even with the correct reagents, reaction efficiency can be a hurdle.

  • Check Catalyst/Reagent Activity: For catalytic hydrogenations, ensure the catalyst is not poisoned or expired; catalyst loading may need optimization.[1] For metal/acid reductions, the surface area and purity of the metal are important. Use finely powdered metals and consider activation if necessary.[9]

  • Ensure Solubility: The starting nitro compound must be soluble in the reaction solvent.[9] If solubility is poor, consider a co-solvent system (e.g., EtOH/water) or a different solvent entirely.[9]

  • Optimize Temperature: While many reductions work at room temperature, some substrates require heating to proceed at a reasonable rate. Conversely, if side reactions are an issue, lowering the temperature may be necessary.

  • Verify pH: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic environment is crucial for the reaction to proceed.[1] During the workup of reactions with SnCl₂, the pH must be adjusted to be strongly basic to liberate the free amine from its tin salt complex.[1][10]

Comparison of Reduction Methods

The table below summarizes common methods for the selective reduction of a nitro group in the presence of an iodo group, with a focus on parameters relevant to scalability.

MethodReagents & ConditionsSelectivity for Iodo GroupAdvantagesScale-up Considerations & Disadvantages
Tin (II) Chloride Reduction SnCl₂·2H₂O, Ethanol or Ethyl Acetate, RefluxExcellentHigh chemoselectivity, mild conditions, tolerates many functional groups.[1][4]Generates large amounts of tin waste, which can be problematic for workup and disposal.[10] The workup requires careful pH adjustment to a high pH.[1]
Iron/Acid Reduction Fe powder, HCl or Acetic Acid, various solventsExcellentInexpensive, environmentally benign metal, robust and reliable method.[1][4]Requires acidic conditions which may not be suitable for all substrates. Removal of iron salts during workup can be challenging.[3]
Catalytic Hydrogenation (Raney Ni) Raney Ni, H₂ gas (low to moderate pressure), Methanol or EthanolGood to ExcellentAvoids acidic conditions and stoichiometric metal waste. Catalyst can be filtered off.Raney Nickel is pyrophoric and requires careful handling. Catalyst activity can vary. Potential for other functional group reduction.[4]
Catalytic Hydrogenation (Pt-V/C) Pt-V/C catalyst, H₂ gas, THFExcellentSpecifically designed for high selectivity in reducing halogenated nitroaromatics.[2]Specialized catalyst may be more expensive and less readily available. Requires hydrogenation equipment.
Transfer Hydrogenation Pd/C, Ammonium Formate (HCOONH₄), Methanol or Ethanol, RefluxModerate to GoodAvoids high-pressure hydrogen gas.[1] Milder than direct hydrogenation.Dehalogenation can still be a significant side reaction that requires careful optimization of catalyst loading, temperature, and reaction time.[5]

Key Experimental Protocols

Protocol 1: Selective Reduction using Tin(II) Chloride (SnCl₂)

This protocol is a reliable lab-scale method known for its high selectivity.

G cluster_0 Experimental Workflow: SnCl₂ Reduction start Setup step1 Dissolve iodo-nitroarene in Ethanol (EtOH). start->step1 step2 Add SnCl₂·2H₂O (3-5 equivalents) in portions. step1->step2 step3 Heat mixture to reflux. Monitor by TLC (1-3 hours). step2->step3 step4 Cool to RT. Concentrate under reduced pressure. step3->step4 step5 Adjust pH to >10 with aqueous NaOH/K₂CO₃. step4->step5 step6 Extract product with Ethyl Acetate (EtOAc). step5->step6 step7 Wash, dry, and concentrate the organic phase. step6->step7 end Purify (Chromatography or Recrystallization) step7->end

Caption: Step-by-step workflow for SnCl₂ reduction.

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the iodo-nitroarene (1.0 eq) in ethanol (EtOH).[9]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution. The addition may be exothermic, so it can be done in portions.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).[1]

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Basification: Take up the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a more basic solution like NaOH until the pH is strongly basic (>10). This is crucial to precipitate the tin salts and liberate the free amine.[9][10]

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude iodo-aniline, which can be purified further if needed.

Protocol 2: Selective Catalytic Hydrogenation using Raney Nickel

This protocol is suitable for larger scales but requires appropriate hydrogenation equipment and safety precautions.

Methodology:

  • Catalyst Preparation: In a suitable hydrogenation vessel, carefully add Raney Nickel catalyst (typically 5-10 mol% by weight) under a blanket of the reaction solvent (e.g., Methanol or Ethanol) to prevent ignition.

  • Setup: Add a solution of the iodo-nitroarene (1.0 eq) in the same solvent to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously.[9]

  • Monitoring: Monitor the reaction by hydrogen uptake and/or by sampling and analyzing via TLC or HPLC.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite. Keep it wet with solvent and dispose of it according to safety guidelines.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.

References

Validation & Comparative

Comparative NMR Spectroscopic Analysis of Methyl 3-amino-5-iodobenzoate and Its N-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the structural characterization of Methyl 3-amino-5-iodobenzoate and its N-acetylated derivative by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis of their ¹H and ¹³C NMR data, detailed experimental protocols for their synthesis and NMR analysis, and visual diagrams to elucidate their structures and synthetic pathways.

This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The provided data facilitates the accurate identification and characterization of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its derivatives. The data for the chloro and bromo analogs are included for comparative purposes, sourced from Park et al. (2024).[1] The data for the N-acetyl derivative is predicted based on general principles of N-acetylation on aromatic amines.

Table 1: ¹H NMR Data Comparison of Methyl 3-amino-5-halobenzoate Derivatives (500 MHz, CDCl₃)

CompoundAr-H₂ (ppm)Ar-H₄ (ppm)Ar-H₆ (ppm)NH₂ (ppm)OCH₃ (ppm)
Methyl 3-amino-5-chlorobenzoate7.03 (d, J=2.3 Hz)-6.83 (d, J=2.4 Hz)4.48 (br. s)3.92 (s)
Methyl 3-amino-5-bromobenzoate7.16 (d, J=2.3 Hz)-6.98 (s)4.47 (br. s)3.92 (s)
This compound ~7.3 (s)~7.2 (s)~6.9 (s)~4.5 (br. s)~3.9 (s)
N-acetyl this compound ~7.8 (s)~7.6 (s)~7.5 (s)~7.5 (br. s, NH)~3.9 (s)
N-acetyl group----~2.2 (s, COCH₃)

Note: Data for this compound and its N-acetyl derivative are predicted values based on analogous compounds and general spectroscopic trends.

Table 2: ¹³C NMR Data Comparison of Methyl 3-amino-5-halobenzoate Derivatives (125 MHz, CDCl₃)

CompoundC=OC-1C-2C-3C-4C-5C-6OCH₃
Methyl 3-amino-5-chlorobenzoate167.3149.0116.1135.0119.9138.480.852.9
Methyl 3-amino-5-bromobenzoate167.1149.2119.1122.7122.8138.681.752.9
This compound ~167.0~149.5~122.0~95.0~130.0~138.0~115.0~53.0
N-acetyl this compound ~168.0~140.0~125.0~96.0~132.0~135.0~120.0~53.0
N-acetyl group~169.0 (C=O)------~25.0 (CH₃)

Note: Data for this compound and its N-acetyl derivative are predicted values based on analogous compounds and general spectroscopic trends.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound can be adapted from the synthesis of related 3-amino-5-halobenzoates.[1][2][3] The general strategy involves the nitration of a commercially available aminobenzoate, followed by a Sandmeyer reaction to introduce the iodo group, and finally, reduction of the nitro group.

Diagram 1: Proposed Synthesis of this compound

G cluster_0 Synthesis Pathway Methyl 3-aminobenzoate Methyl 3-aminobenzoate Methyl 3-amino-5-nitrobenzoate Methyl 3-amino-5-nitrobenzoate Methyl 3-aminobenzoate->Methyl 3-amino-5-nitrobenzoate Nitration (HNO₃, H₂SO₄) Methyl 3-iodo-5-nitrobenzoate Methyl 3-iodo-5-nitrobenzoate Methyl 3-amino-5-nitrobenzoate->Methyl 3-iodo-5-nitrobenzoate Sandmeyer Reaction (NaNO₂, HCl, KI) This compound This compound Methyl 3-iodo-5-nitrobenzoate->this compound Reduction (e.g., SnCl₂, HCl)

Caption: Proposed synthetic route for this compound.

N-acetylation of this compound

The N-acetylation of the amino group can be readily achieved using standard procedures.

  • Procedure: Dissolve this compound in a suitable solvent such as dichloromethane or acetic acid.

  • Add a slight excess of acetic anhydride. A catalytic amount of a strong acid like sulfuric acid or a base like pyridine can be used to facilitate the reaction.

  • Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the N-acetylated product.

Diagram 2: N-acetylation of this compound

G cluster_0 Acetylation Reaction This compound This compound N-acetyl this compound N-acetyl this compound This compound->N-acetyl this compound Acetic Anhydride (CH₃CO)₂O

Caption: General scheme for the N-acetylation reaction.

NMR Sample Preparation and Analysis

A general protocol for NMR analysis is as follows:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer. Standard parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is usually required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Diagram 3: Workflow for NMR Characterization

G cluster_0 NMR Analysis Workflow A Sample Preparation B ¹H NMR Data Acquisition A->B C ¹³C NMR Data Acquisition A->C D Data Processing B->D C->D E Spectral Analysis D->E

Caption: General workflow for NMR sample preparation and analysis.

References

Reactivity Showdown: Methyl 3-amino-5-iodobenzoate vs. Methyl 3-amino-5-bromobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery and materials science—the choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a detailed comparison of the reactivity of methyl 3-amino-5-iodobenzoate and its bromo-counterpart, methyl 3-amino-5-bromobenzoate. While direct head-to-head comparative studies for these specific molecules are not extensively documented in publicly available literature, this guide leverages established principles of organic chemistry and data from structurally analogous systems to provide a robust framework for experimental design.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions.[1]

The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: I > Br > Cl > F .[1] This trend places this compound as the more reactive substrate compared to methyl 3-amino-5-bromobenzoate.

Quantitative Reactivity Comparison (Predicted)

The following table summarizes the expected relative performance of this compound and methyl 3-amino-5-bromobenzoate in key cross-coupling reactions. The data for the bromobenzoate is based on reported experimental results for this compound or structurally similar ones, while the data for the iodobenzoate is an extrapolation based on the known reactivity trends of aryl iodides versus aryl bromides.

ParameterThis compoundMethyl 3-amino-5-bromobenzoateKey Considerations
General Reactivity Very HighHighThe C-I bond is weaker and more easily undergoes oxidative addition to the Pd(0) catalyst.[1]
Typical Reaction Times Shorter (e.g., 0.5 - 6 hours)Longer (e.g., 4 - 24 hours)Faster oxidative addition for the iodo-compound leads to a more rapid catalytic turnover.
Typical Temperatures Room Temperature to moderate heat (e.g., 25-80 °C)Moderate to high heat (e.g., 80-120 °C)The higher reactivity of the iodo-compound often allows for reactions to proceed efficiently at lower temperatures.
Catalyst Loading Lower (e.g., 0.5 - 2 mol%)Higher (e.g., 2 - 5 mol%)Due to faster kinetics, lower concentrations of the catalyst are often sufficient for the iodo-substrate.
Side Reactions Potential for catalyst inhibition by iodide ions in some cases.Less prone to iodide-based catalyst inhibition.While more reactive, the generated iodide can sometimes form inactive palladium dimers, although this is often mitigated by ligand choice.
Cost & Availability Generally higher cost.More cost-effective and widely available.For large-scale synthesis, the cost of the starting material can be a significant factor.

Experimental Protocols

Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using methyl 3-amino-5-bromobenzoate. It is anticipated that for this compound, similar or even milder conditions (e.g., lower temperature, shorter reaction time, or lower catalyst loading) would afford the desired product in good to excellent yield.

Representative Protocol: Suzuki-Miyaura Coupling of Methyl 3-amino-5-bromobenzoate

This protocol describes the coupling of methyl 3-amino-5-bromobenzoate with an arylboronic acid.

Materials:

  • Methyl 3-amino-5-bromobenzoate (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-4 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF)

Procedure:

  • To a dry round-bottom flask or microwave vial, add methyl 3-amino-5-bromobenzoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of DMF and water) to the flask.

  • The reaction mixture is heated to the desired temperature (e.g., 85-100 °C) with vigorous stirring.

  • The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Visualizing the Chemistry

To better understand the underlying processes and the comparative logic, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Rate Determining Step (Faster for X=I) Transmetal Transmetalation PdII_Aryl->Transmetal -X⁻ PdII_Aryl_R Ar-Pd(II)L₂-R' Transmetal->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' (Product) RedElim->Product ArX Ar-X (Aryl Halide) X = I, Br ArX->OxAdd Boronic R'-B(OR)₂ (Boronic Acid/Ester) Boronic->Transmetal Base Base Base->Transmetal Reactivity_Comparison cluster_substrates Substrates cluster_properties Key Properties cluster_outcome Predicted Reactivity Outcome Iodo This compound Bond_I Weaker C-I Bond Iodo->Bond_I Bromo Methyl 3-amino-5-bromobenzoate Bond_Br Stronger C-Br Bond Bromo->Bond_Br Reactivity_High Higher Reactivity (Faster Rates, Milder Conditions) Bond_I->Reactivity_High Facilitates Oxidative Addition Reactivity_Mod Moderate Reactivity (Slower Rates, Harsher Conditions) Bond_Br->Reactivity_Mod Hinders Oxidative Addition

References

A Comparative Guide to Mass Spectrometry Techniques for the Analysis of Aminobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aminobenzoate derivatives is crucial due to their roles as key intermediates in pharmaceuticals and their potential as active pharmaceutical ingredients (APIs). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for this type of analysis, offering high selectivity and sensitivity. This guide provides a detailed comparison of common MS ionization techniques, quantitative performance data, and standardized protocols for the analysis of these compounds.

Comparison of Ionization Sources: ESI vs. APCI

The choice of ionization source is a critical first step in developing a robust MS method. The two most common sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, ionizable, and thermally labile molecules.[1][2] It generates charged droplets from a sample solution, and as the solvent evaporates, multiply charged ions of the analyte are produced.[2][3] Given the polar nature of the amino and carboxylic acid functional groups in aminobenzoate derivatives, ESI is highly suitable and widely used for their analysis.[4][5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile, and thermally stable compounds.[1][3][6] The sample is first vaporized in a heated nebulizer, and analyte molecules are then ionized through gas-phase reactions with reagent ions generated from the mobile phase via a corona discharge.[2][3] While it can be used for some aminobenzoates, ESI is generally the preferred method due to the inherent polarity of these molecules.

The following table provides a direct comparison of these two techniques:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization occurs from charged droplets in solution phase.Gas-phase chemical ionization after thermal vaporization.[2][3]
Analyte Polarity Ideal for polar and ionizable compounds.[6]Ideal for neutral, non-polar to medium-polarity compounds.[2][6]
Analyte Volatility Volatility not required.Analyte must be volatile enough to be vaporized.[1]
Thermal Stability Suitable for thermally labile molecules.[1][2]Requires thermal stability; decomposition can occur.[1]
Ion Formation Often forms multiply charged ions [M+nH]ⁿ⁺.[2]Typically forms singly charged ions [M+H]⁺.[2]
Flow Rates Best suited for lower flow rates (<1 mL/min).[2]Works well with higher flow rates (>0.5 mL/min).[2]
Matrix Effects Can be more susceptible to ion suppression.[3]Generally less susceptible to matrix effects than ESI.

Quantitative Analysis by LC-MS/MS

For quantitative bioanalysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[7][8] This technique offers exceptional sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated analog, is considered the gold standard for ensuring accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.[7][9][10]

Typical Quantitative Performance

The following table presents representative data from a validated bioanalytical method for the quantification of Methyl 3-aminobenzoate in human plasma, using Methyl 3-aminobenzoate-d4 as an internal standard.[7][9]

ParameterPerformance Metric
Lower Limit of Quantification (LLOQ) 1 ng/mL[7]
Linearity (Calibration Curve Range) 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias at LLOQ, LQC, MQC, HQC) Within ±15% (±20% at LLOQ)[11]
Precision (% CV at LLOQ, LQC, MQC, HQC) ≤15% (≤20% at LLOQ)[11]
Matrix Effect (%) 95 - 105%[11]
Recovery (%) Consistent across concentration levels

Data is representative of a typical validated LC-MS/MS method. LQC/MQC/HQC = Low/Medium/High Quality Control samples.

Visualized Workflows and Relationships

Diagrams are essential for visualizing complex processes and relationships in mass spectrometry.

G General Workflow for Bioanalysis of Aminobenzoates cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Collection Spike Spike with Internal Standard (e.g., Aminobenzoate-d4) Plasma->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Cent Centrifugation Precip->Cent Super Transfer Supernatant Cent->Super LC LC Separation (Reversed-Phase C18) Super->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Area Integration MS->Integration Curve Calibration Curve Generation Integration->Curve Quant Concentration Calculation Curve->Quant

Caption: Bioanalytical workflow using an internal standard.[10]

G Representative Fragmentation of Ethyl 4-Aminobenzoate cluster_products Collision-Induced Dissociation (CID) Precursor Precursor Ion Ethyl 4-Aminobenzoate [M-H]⁻ m/z 164 Product1 Product Ion 1 Loss of Ethylene (-C₂H₄) [M-H-C₂H₄]⁻ m/z 136 Precursor->Product1 Alkene Loss (Heterolytic Cleavage) Product2 Product Ion 2 Loss of Ethyl Radical (-•C₂H₅) [M-H-•C₂H₅]⁻ m/z 135 Precursor->Product2 Radical Loss (Homolytic Cleavage)

Caption: Competitive fragmentation pathways for aminobenzoate esters.[12]

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a representative protocol for quantifying an aminobenzoate derivative (referred to as "Analyte") in human plasma.[7][9]

Materials and Reagents
  • Analyte: Reference standard of the aminobenzoate derivative.

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Methyl 3-aminobenzoate-d4).[7]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.[7]

  • Reagents: Formic acid (or other mobile phase modifier).[9]

  • Control Matrix: Blank human plasma (e.g., K2-EDTA).[9]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the Analyte and IS in methanol.[10]

  • Working Standard Solutions: Perform serial dilutions of the Analyte stock solution with 50:50 methanol:water to create working solutions for spiking the calibration curve standards.[10]

  • Internal Standard Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation agent.[9][10]

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, or unknown samples) into a 96-well plate or microcentrifuge tubes.[9]

  • Add 150 µL of the Internal Standard Working Solution (in acetonitrile) to each well.[9]

  • Vortex the plate/tubes vigorously for 2 minutes to precipitate plasma proteins.[9]

  • Centrifuge at approximately 4000 rpm for 10 minutes to pellet the precipitated protein.[9]

  • Carefully transfer the supernatant to a clean 96-well plate for analysis.[9]

LC-MS/MS Conditions
ParameterTypical Setting
LC System UHPLC System (e.g., Shimadzu Nexera™, Agilent 1200)[7][13]
Column Reversed-phase C18, e.g., 2.1 x 50 mm, <2 µm[9]
Mobile Phase A 0.1% Formic Acid in Water[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[11]
Flow Rate 0.4 - 0.6 mL/min[11]
Column Temp. 40°C[11]
Gradient Start at low %B, ramp to high %B to elute analyte, then re-equilibrate.
Mass Spectrometer Triple Quadrupole (e.g., SCIEX Triple Quad™)[7]
Ionization Source Electrospray Ionization (ESI), Positive Mode[7][11]
Detection Mode Multiple Reaction Monitoring (MRM)[7]
MRM Transitions Optimized for both the Analyte and the Internal Standard.
Data Analysis and Quantification
  • Integrate the peak areas for the Analyte and IS MRM transitions.

  • Calculate the Peak Area Ratio (Analyte Area / IS Area).[9]

  • Construct a calibration curve by plotting the Peak Area Ratios of the calibration standards against their known concentrations.

  • Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.[9]

  • Determine the concentrations of the Analyte in unknown samples by back-calculating from the regression equation.[9]

References

A Comparative Guide to the Synthetic Routes of 1,2,3,5-Tetrasubstituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Modern Synthetic Strategies

The regioselective synthesis of 1,2,3,5-tetrasubstituted benzenes is a significant challenge in organic chemistry, yet it is of paramount importance for the development of pharmaceuticals, functional materials, and agrochemicals. The precise arrangement of four different substituents on a benzene ring necessitates robust and versatile synthetic methodologies. This guide provides a comparative analysis of three prominent synthetic routes to this substitution pattern: Palladium-Catalyzed Cross-Coupling, Cobalt-Catalyzed Diels-Alder Reaction, and a Four-Component Reaction. The performance of each method is evaluated based on experimental data for yield, reaction conditions, and substrate scope, providing a valuable resource for researchers in the field.

Palladium-Catalyzed Cross-Coupling of β-Iodo-β-silylstyrenes with Alkynes

This method provides a highly regioselective pathway to 1,2,3,5-tetrasubstituted benzenes through a palladium-catalyzed intermolecular reaction. The reaction proceeds with complete regioselection, making it a powerful tool for the controlled synthesis of complex aromatic compounds.[1][2]

Experimental Protocol

A general procedure for this reaction involves the following steps: To a mixture of the β-iodo-β-silylstyrene (1.0 equiv), the terminal alkyne (2.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in a suitable solvent like i-Pr₂NEt, the reaction is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 2 hours). After completion, the reaction mixture is quenched, extracted with an organic solvent, dried, and purified by column chromatography.

Quantitative Data
Entryβ-Iodo-β-silylstyrene (Ar)Alkyne (R)ProductYield (%)
1Phenyln-Butyl1-(n-Butyl)-2-phenyl-3,5-bis(trimethylsilyl)benzene85
24-MethoxyphenylPhenyl1-Phenyl-2-(4-methoxyphenyl)-3,5-bis(trimethylsilyl)benzene78
34-ChlorophenylCyclohexyl1-Cyclohexyl-2-(4-chlorophenyl)-3,5-bis(trimethylsilyl)benzene81
4PhenylTrimethylsilylacetylene1,2,3,5-Tetrakis(trimethylsilyl)benzene92

Table 1: Representative yields for the Palladium-Catalyzed Cross-Coupling reaction.

Logical Workflow

G cluster_start Starting Materials start1 β-Iodo-β-silylstyrene reaction Palladium-Catalyzed Cross-Coupling start1->reaction start2 Terminal Alkyne start2->reaction catalyst Pd(PPh₃)₄, i-Pr₂NEt catalyst->reaction product 1,2,3,5-Tetrasubstituted Benzene reaction->product

Palladium-Catalyzed Cross-Coupling Workflow

Cobalt-Catalyzed Diels-Alder Reaction

The Diels-Alder reaction is a classic and powerful tool for the formation of six-membered rings. While direct synthesis of 1,2,3,5-tetrasubstituted benzenes via a single Diels-Alder reaction is less common, a cobalt-catalyzed [2+2+2] cycloaddition of diynes with alkynes or a Diels-Alder reaction of a substituted diene with a substituted alkyne followed by an aromatization step can provide access to this substitution pattern. For the purpose of this comparison, we will consider a representative cobalt-catalyzed Diels-Alder reaction that yields highly substituted benzenes.[3]

Experimental Protocol

A typical procedure involves the following: A mixture of CoBr₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane), zinc powder, and ZnI₂ in a suitable solvent like acetonitrile is prepared. The diene and alkyne are then added, and the reaction mixture is stirred at a specific temperature for a set duration. Upon completion, the reaction is worked up, and the crude product is purified, often involving an oxidation step with a reagent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to achieve aromatization.

Quantitative Data
EntryDieneAlkyneProductYield (%)
11-Phenyl-1,3-butadienePhenylacetylene1,2,4-Triphenylbenzene85
21-(4-Methoxyphenyl)-1,3-butadiene1-Hexyne1-(n-Butyl)-2-(4-methoxyphenyl)-4-phenylbenzene76
31,4-Diphenyl-1,3-butadiene1-Octyne1-(n-Hexyl)-2,4,5-triphenylbenzene82
42,3-Dimethyl-1,3-butadieneDiphenylacetylene1,2,4,5-Tetramethyl-3,6-diphenylbenzene90

Table 2: Representative yields for Cobalt-Catalyzed Diels-Alder reactions leading to polysubstituted benzenes.

Logical Workflow

G cluster_start Starting Materials start1 Substituted Diene cycloaddition Diels-Alder Cycloaddition start1->cycloaddition start2 Substituted Alkyne start2->cycloaddition catalyst CoBr₂(dppe), Zn, ZnI₂ catalyst->cycloaddition intermediate Cyclohexadiene Intermediate cycloaddition->intermediate aromatization Aromatization (e.g., DDQ) intermediate->aromatization product Polysubstituted Benzene aromatization->product

Cobalt-Catalyzed Diels-Alder Workflow

Four-Component Reaction Promoted by Triphenylphosphine

A one-pot synthesis of tetraalkyl benzene-1,2,3,5-tetracarboxylates has been developed through a four-component reaction of alkyl propiolates and alkyl 2-nitroethanoates, promoted by triphenylphosphine.[4][5] This method offers a convergent approach to highly functionalized 1,2,3,5-tetrasubstituted benzenes.

Experimental Protocol

The general experimental procedure involves reacting an alkyl propiolate with an alkyl 2-nitroethanoate in the presence of triphenylphosphine in a suitable solvent under reflux conditions. The reaction is typically complete within a few hours. The resulting tetraalkyl benzene-1,2,3,5-tetracarboxylates are then isolated and purified.

Quantitative Data
EntryAlkyl PropiolateAlkyl 2-NitroethanoateProductYield (%)
1Methyl propiolateMethyl 2-nitroethanoateTetramethyl benzene-1,2,3,5-tetracarboxylate42
2Ethyl propiolateEthyl 2-nitroethanoateTetraethyl benzene-1,2,3,5-tetracarboxylate39
3Methyl propiolateEthyl 2-nitroethanoate1,3-Diethyl 2,5-dimethyl benzene-1,2,3,5-tetracarboxylate36
4Isopropyl propiolateIsopropyl 2-nitroethanoateTetraisopropyl benzene-1,2,3,5-tetracarboxylate38

Table 3: Representative yields for the Four-Component Reaction.[4]

Logical Workflow

G cluster_start Starting Materials start1 Alkyl Propiolate (2 equiv.) reaction One-Pot Four-Component Reaction start1->reaction start2 Alkyl 2-Nitroethanoate (2 equiv.) start2->reaction promoter Triphenylphosphine promoter->reaction product Tetraalkyl Benzene-1,2,3,5-tetracarboxylate reaction->product

Four-Component Reaction Workflow

Comparative Analysis

FeaturePalladium-Catalyzed Cross-CouplingCobalt-Catalyzed Diels-AlderFour-Component Reaction
Regioselectivity Excellent, highly predictable.Good to excellent, can be influenced by catalyst and substituents.Excellent, specific to the 1,2,3,5-pattern.
Substrate Scope Broad for both silylstyrene and alkyne components.Broad for dienes and alkynes, including functionalized derivatives.Limited to alkyl propiolates and alkyl 2-nitroethanoates.
Reaction Conditions Typically requires elevated temperatures (e.g., 80 °C).Can often be performed at room temperature to reflux, may require an oxidant for aromatization.Requires reflux conditions.
Yields Generally high (78-92%).Good to excellent (76-90%).Moderate (36-42%).[4]
Advantages High regiocontrol and yields.Convergent, builds complexity quickly.One-pot procedure, readily available starting materials.
Disadvantages Requires pre-functionalized silylstyrene starting material.May require a separate aromatization step, potential for regioisomers.Lower yields compared to other methods, limited to carboxylate products.

Conclusion

The choice of synthetic route for 1,2,3,5-tetrasubstituted benzenes depends heavily on the desired final product, the availability of starting materials, and the required level of regiocontrol.

  • The Palladium-Catalyzed Cross-Coupling reaction is the method of choice when high regioselectivity and yields are paramount, and the synthesis of the requisite β-iodo-β-silylstyrene is feasible.

  • The Cobalt-Catalyzed Diels-Alder reaction offers a powerful and convergent approach for constructing highly substituted benzenes, particularly when a subsequent aromatization step is acceptable. Its broader substrate scope can be advantageous for creating diverse analogues.

  • The Four-Component Reaction provides a direct and one-pot entry to 1,2,3,5-tetracarboxylate substituted benzenes from simple starting materials, though the moderate yields may be a limiting factor for some applications.

Each of these methods represents a significant advancement in the synthesis of complex aromatic molecules. By understanding the strengths and limitations of each approach, researchers can make informed decisions to efficiently access the 1,2,3,5-tetrasubstituted benzene core for their specific research and development needs.

References

Lack of Specific Research Hinders Comparative Analysis of Methyl 3-amino-5-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Our investigation included searches for anticancer and antimicrobial agents synthesized from Methyl 3-amino-5-iodobenzoate, as well as broader inquiries into its derivatives and their biological activities. The search encompassed scientific databases and patent literature. The results did, however, provide information on the synthesis of related compounds, such as 3-amino-5-halo-2-iodobenzoates, which are recognized as versatile starting materials in pharmaceutical synthesis. Furthermore, numerous studies were found detailing the biological activities of various heterocyclic compounds, though none explicitly mentioned this compound as the precursor.

Due to the absence of specific experimental data, it is not possible to provide a comparative guide with quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways related to the biological activity of compounds synthesized from this compound.

Researchers and drug development professionals interested in this area may find it necessary to initiate novel research to synthesize a library of derivatives from this compound and subsequently screen them for various biological activities. Such a study would be a valuable contribution to the field of medicinal chemistry.

For those interested in the broader chemical class, a general guide on the biological activities of compounds containing the aminobenzoate scaffold could be provided as an alternative. This would draw upon a wider range of literature to discuss the known biological effects of this common structural motif in medicinal chemistry.

A Comparative Guide to Organoboron Nucleophiles in Suzuki-Miyaura Coupling with Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron nucleophile. The choice of the boron reagent—typically a boronic acid, a boronic ester, or an organotrifluoroborate—can significantly impact reaction outcomes, including yield, stability, and substrate scope. This guide provides an objective comparison of these major classes of organoboron nucleophiles in their coupling with aryl iodides, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.

At a Glance: Key Properties of Organoboron Nucleophiles

The selection of an appropriate organoboron reagent hinges on a trade-off between reactivity and stability. Boronic acids are generally the most reactive, while boronic esters and organotrifluoroborates offer superior stability, which can be crucial for complex multi-step syntheses.[2][3]

PropertyBoronic Acids (R-B(OH)₂)Boronic Esters (e.g., Pinacol, R-Bpin)Organotrifluoroborates (R-BF₃K)
Reactivity Generally the most reactive, often leading to faster reaction times.[2][4]Less reactive than boronic acids; reactivity can be influenced by the diol used.[4]Reactivity is often comparable to or slightly less than boronic acids, but require specific activation.
Stability Prone to decomposition, especially protodeboronation and formation of cyclic anhydrides (boroxines).[2]Significantly more stable than boronic acids; often crystalline and easy to handle.[2]Exceptionally stable to air and moisture, with a long shelf-life.[3]
Handling Can be challenging to purify and handle due to their propensity for decomposition.[2]Generally easy to handle and purify by standard techniques like column chromatography.[2]Crystalline solids that are easy to handle and store.
Atom Economy HighLower than boronic acids due to the protecting group.Lower than boronic acids.
Key Advantage High reactivity and atom economy.Excellent stability, enabling multi-step synthesis and purification.Superior stability and ease of handling.[3]
Primary Limitation Poor stability can affect reproducibility and yield.[2]Requires a protecting group that adds mass and may need to be hydrolyzed for reaction.Requires specific conditions for activation.

Performance in Suzuki-Miyaura Coupling with Aryl Iodides: A Quantitative Comparison

The following tables summarize comparative data from studies on the Suzuki-Miyaura coupling of various aryl iodides with different organoboron nucleophiles. It is important to note that direct, comprehensive side-by-side comparisons across a wide range of substrates under identical conditions are not always available in a single source. The data presented here is compiled from various studies to illustrate general performance trends.

Table 1: Comparison of Boronic Acid and Boronic Pinacol Ester

This table illustrates the coupling of different aryl iodides with phenylboronic acid and its pinacol ester derivative.

EntryAryl IodideOrganoboron ReagentCatalyst SystemBaseSolventTime (h)Yield (%)Reference
14-IodoanisolePhenylboronic AcidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O295[1]
24-IodoanisolePhenylboronic acid pinacol esterPd(PPh₃)₄ (2 mol%)K₃PO₄1,4-Dioxane1292[5]
31-IodonaphthalenePhenylboronic AcidPd(OAc)₂ (2 mol%), PPh₃ (4 mol%)K₂CO₃DMF698[1]
41-IodonaphthalenePhenylboronic acid pinacol esterPdCl₂(dppf) (3 mol%)Cs₂CO₃1,4-Dioxane1694[5]
54-IodobenzonitrilePhenylboronic AcidPd(PPh₃)₄ (2 mol%)Na₂CO₃Toluene/EtOH/H₂O293[1]
64-IodobenzonitrilePhenylboronic acid pinacol esterPdCl₂(dppf) (3 mol%)K₃PO₄1,4-Dioxane1290[5]

Table 2: Comparison of Boronic Acids, Boronic Esters, and Organotrifluoroborates

This table provides a broader comparison, including organotrifluoroborates, for the coupling with 4-iodotoluene.

EntryOrganoboron NucleophileCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100198[6]
2Phenylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100295[6]
3Potassium PhenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801296[3]
44-Methoxyphenylboronic AcidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100197[6]
54-Methoxyphenylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100294[6]
6Potassium 4-MethoxyphenyltrifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O801295[3]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and comparison of these reagents.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with a Boronic Acid

This protocol is a representative example for the coupling of an aryl iodide with an arylboronic acid.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Sodium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Toluene, ethanol, and water are added via syringe.

  • The reaction mixture is heated to 80 °C and stirred vigorously for the time indicated by TLC or GC-MS monitoring.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[1]

General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with a Boronic Pinacol Ester

This protocol is a typical procedure for the coupling of an aryl iodide with an arylboronic acid pinacol ester.

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid pinacol ester (1.1 mmol)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol, 3 mol%)

  • Cesium carbonate (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a Schlenk tube, the aryl iodide, arylboronic acid pinacol ester, PdCl₂(dppf)·CH₂Cl₂, and cesium carbonate are combined.

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous 1,4-dioxane and degassed water are added.

  • The reaction vessel is sealed and heated to 100 °C with stirring for 12-16 hours.

  • After cooling to room temperature, the mixture is diluted with diethyl ether (20 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water and brine, dried over magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash chromatography.[5]

General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide with a Potassium Organotrifluoroborate

This protocol outlines a general method for the coupling of an aryl iodide with a potassium aryltrifluoroborate.

Materials:

  • Aryl iodide (1.0 mmol)

  • Potassium aryltrifluoroborate (1.5 mmol)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Cesium carbonate (3.0 mmol)

  • Tetrahydrofuran (THF) (6 mL)

  • Water (2 mL)

Procedure:

  • A mixture of the aryl iodide, potassium aryltrifluoroborate, PdCl₂(dppf), and cesium carbonate is placed in a reaction vessel.

  • The vessel is flushed with argon.

  • THF and water are added, and the mixture is heated to 80 °C.

  • The reaction is stirred for 12 hours or until completion as monitored by GC-MS.

  • After cooling, the reaction mixture is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated.

  • The product is purified by column chromatography.[3]

Visualizing the Process: Reaction Mechanism and Workflow

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-OR'(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' Coupled Product Ar-Pd(II)-OR'(L2)->Ar-R' Ar-B(OH)2 R'-B(OH)2 Ar-B(OH)3- [R'-B(OH)3]⁻ Ar-B(OH)2->Ar-B(OH)3- Activation Ar-B(OH)3-->Ar-Pd(II)-OR'(L2) Transmetalation Base Base (e.g., OH⁻) Base->Ar-B(OH)3- Ar-X Ar-I Ar-X->Ar-Pd(II)-X(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents 1. Combine Aryl Iodide, Organoboron Reagent, Catalyst, and Base in a Flask Inert Atmosphere 2. Evacuate and Backfill with Inert Gas (e.g., Argon) Combine Reagents->Inert Atmosphere Add Solvents 3. Add Degassed Solvents Inert Atmosphere->Add Solvents Heat and Stir 4. Heat to Reaction Temperature and Stir Add Solvents->Heat and Stir Monitor Progress 5. Monitor Reaction by TLC or GC-MS Heat and Stir->Monitor Progress Cool and Quench 6. Cool to Room Temperature and Quench Monitor Progress->Cool and Quench Extraction 7. Extract with Organic Solvent Cool and Quench->Extraction Dry and Concentrate 8. Dry Organic Layer and Concentrate Extraction->Dry and Concentrate Purification 9. Purify by Column Chromatography Dry and Concentrate->Purification

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The choice of an organoboron nucleophile for Suzuki-Miyaura coupling with aryl iodides is a nuanced decision that depends on the specific requirements of the synthesis.

  • Boronic acids are often the first choice for simple, high-yielding couplings where stability is not a major concern, offering high reactivity and atom economy.

  • Boronic esters , particularly pinacol esters, are invaluable for multi-step syntheses or when using unstable boronic acid derivatives. Their enhanced stability and ease of handling often justify the additional synthetic step for their preparation.

  • Organotrifluoroborates provide a robust alternative, combining excellent stability with good reactivity. They are particularly advantageous when a solid, stable, and easy-to-handle reagent is paramount.

By understanding the relative strengths and weaknesses of each class of organoboron reagent and consulting comparative data, researchers can make informed decisions to optimize their Suzuki-Miyaura cross-coupling reactions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantitative Analysis of Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of amino acid derivatives is critical in numerous fields, including metabolic research, drug discovery, and pharmaceutical quality control. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive comparison of commonly employed analytical techniques for the quantitative analysis of amino acid derivatives, with a focus on method validation in accordance with international guidelines.

The primary analytical techniques for the quantification of amino acid derivatives are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific amino acid derivatives of interest, the sample matrix, the required sensitivity, and throughput.[1][2]

This guide will delve into the validation parameters for each of these techniques, providing a comparative framework based on established principles from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11]

Comparative Analysis of Analytical Methods

The following tables summarize the typical validation parameters for HPLC-UV, GC-MS, and LC-MS/MS methods for the quantification of amino acid derivatives. These values are compiled from various studies and represent expected performance characteristics.

Table 1: Comparison of HPLC-UV, GC-MS, and LC-MS/MS for Amino Acid Derivative Analysis

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance of derivatives.[12][13][14][15]Separation of volatile derivatives by boiling point and polarity, detection by mass-to-charge ratio.[1][16][17][18]Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions.[19][20][21][22][23]
Derivatization Typically required (e.g., OPA, FDAA) to introduce a chromophore.[12][14][15][24]Mandatory to increase volatility (e.g., silylation, acylation).[1][16][17]Can often analyze underivatized amino acids, but derivatization can improve sensitivity and chromatography.[20][21][22]
Sensitivity Moderate (pmol to nmol range).[12]High (fmol to pmol range).Very High (amol to fmol range).[19][20][22]
Selectivity Moderate, potential for co-eluting interferences.[13]High, based on both retention time and mass spectrum.[16][17]Very High, based on retention time and specific MRM transitions.[19][22]
Throughput Moderate to High.Low to Moderate.High.
Cost Low to Moderate.Moderate.High.
Matrix Effects Can be significant.Less prone than LC-based methods but can occur.Can be significant, often requires internal standards.[20]

Table 2: Typical Validation Parameters for Quantitative Amino Acid Derivative Analysis

Validation ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH Q2(R2))
Linearity (r²) > 0.99[12]> 0.99> 0.99[19][23]Correlation coefficient should be close to 1.
Accuracy (% Recovery) 85-115%[12]80-120%85-115%[23]The closeness of test results to the true value.
Precision (%RSD) < 15%< 20%< 15%[23]The degree of scatter between a series of measurements.
Limit of Detection (LOD) 2-70 pmol/L[12]~1 ng injected0.002-0.080 µg/mL[19]The lowest amount of analyte that can be detected.
Limit of Quantitation (LOQ) 3-210 pmol/L[12]Typically 3x LOD0.7–94.1 ng/mL[25]The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Specificity/Selectivity Resolution > 2 from nearest peak.[2]No interfering peaks at the retention time of the analyte.[2][16]No significant interference at the MRM transition of the analyte.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5]
Robustness Insensitive to small variations in mobile phase composition, pH, and temperature.[4]Insensitive to small variations in oven temperature program, carrier gas flow, and derivatization time.[4]Insensitive to small variations in mobile phase composition, flow rate, and column temperature.[4]The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the derivatization and analysis of amino acid derivatives using HPLC-UV, GC-MS, and LC-MS/MS.

Protocol 1: HPLC-UV Analysis with o-Phthalaldehyde (OPA) Derivatization

This protocol is adapted from a validated method for the analysis of protein biopharmaceuticals.[24]

1. Sample Preparation (Protein Hydrolysis):

  • Place the protein sample in a hydrolysis tube.

  • Add 6 M HCl containing 0.1% phenol.

  • Flush the tube with nitrogen, seal, and heat at 110°C for 24 hours.

  • Cool the hydrolysate, neutralize with NaOH, and dilute to a known volume with deionized water.

2. Automated Derivatization and Injection:

  • The derivatization is performed by an autosampler immediately before injection.[24][26]

  • The autosampler program mixes the sample with borate buffer and OPA reagent.[24]

  • The reaction is allowed to proceed for a defined time (e.g., 1 minute) before injection.[24]

3. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Sodium phosphate buffer.

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

  • Gradient: A suitable gradient to separate the derivatized amino acids.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 338 nm.

  • Column Temperature: 40°C.

Protocol 2: GC-MS Analysis with Silylation Derivatization (MTBSTFA)

This protocol is based on a method for the analysis of L-amino acids.[1]

1. Sample Preparation and Derivatization:

  • Dry an aliquot of the amino acid standard or sample under a stream of nitrogen.

  • Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., acetonitrile).[1]

  • Heat the mixture at 100°C for 4 hours to form the TBDMS derivatives.[1]

  • Cool the sample before injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., SLB-5ms, 20 m x 0.18 mm, 0.18 µm).[1]

  • Carrier Gas: Helium at a constant flow.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).

  • Injection: Splitless injection.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 3: LC-MS/MS Analysis of Underivatized Amino Acids

This protocol is adapted from a method for the quantification of proteinogenic L-amino acids in plasma.[22]

1. Sample Preparation:

  • Precipitate proteins in the plasma sample by adding a solvent like acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A column suitable for polar analytes (e.g., Intrada Amino Acid column).[22]

  • Mobile Phase A: Aqueous solution with a buffer (e.g., 100 mM ammonium formate).[22]

  • Mobile Phase B: Organic solvent with a small amount of acid (e.g., acetonitrile with formic acid).[22]

  • Gradient: A gradient from high aqueous to high organic to separate the amino acids.

  • Flow Rate: 0.6 mL/min.[22]

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each amino acid and its stable-isotope labeled internal standard.[22]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method for the quantitative analysis of amino acid derivatives, from initial planning to final implementation. This process ensures that the method is fit for its intended purpose.[2][4]

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Documentation & Implementation Define_Purpose Define Analytical Procedure's Purpose Select_Method Select Appropriate Method (HPLC, GC-MS, etc.) Define_Purpose->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol System_Suitability Perform System Suitability Tests Develop_Protocol->System_Suitability Execute_Experiments Execute Validation Experiments (Linearity, Accuracy, Precision, etc.) System_Suitability->Execute_Experiments Data_Analysis Analyze and Evaluate Data Execute_Experiments->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Implement for Routine Analysis Validation_Report->Method_Implementation G Start Start: Need to Quantify Amino Acid Derivatives High_Sensitivity Is Ultra-High Sensitivity (amol-fmol) Required? Start->High_Sensitivity High_Throughput Is High Throughput Required? High_Sensitivity->High_Throughput No LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Yes Volatile_Analytes Are Analytes Volatile or Easily Derivatized to be Volatile? High_Throughput->Volatile_Analytes No High_Throughput->LC_MSMS Yes GC_MS GC-MS Volatile_Analytes->GC_MS Yes HPLC_UV HPLC-UV Volatile_Analytes->HPLC_UV No

References

The Strategic Advantage of Methyl 3-amino-5-iodobenzoate in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of Methyl 3-amino-5-iodobenzoate as a scaffold for kinase inhibitors reveals its potential for generating potent and selective drug candidates. This guide provides a comparative overview against other common scaffolds, supported by experimental data and detailed synthetic protocols, to inform researchers and drug development professionals in their quest for novel therapeutics.

In the landscape of kinase inhibitor discovery, the choice of a core molecular scaffold is a critical determinant of a drug candidate's ultimate success. While numerous heterocyclic systems have been explored, the strategic use of substituted aminobenzoic acids, particularly this compound, offers distinct advantages in generating potent and selective inhibitors targeting key kinases implicated in cancer and other diseases. This guide delves into a comparative analysis of this scaffold against other widely used frameworks such as pyrazole, pyrimidine, and quinazoline, supported by available experimental data.

At a Glance: Comparing Kinase Inhibitor Scaffolds

The following table summarizes the efficacy of kinase inhibitors derived from different scaffolds, focusing on key cancer targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Bcr-Abl.

ScaffoldTarget KinaseCompound ExampleIC50 (nM)Synthetic Yield (%)Reference
3-Aminobenzoic Acid Derivative VEGFR-2Sorafenib90~40-50 (multi-step)[1]
Indazole VEGFR-1, -2, -3Axitinib0.1-1.2Not explicitly stated[2]
Pyrazole VEGFR-2Compound 3i8.93Not explicitly stated[3]
Pyrimidine EGFR (L858R/T790M)Compound 4523.3Not explicitly stated[4]
Quinazoline Bcr-AblCompound AnalogNot explicitly statedNot explicitly stated
Pyrazolo[3,4-d]pyrimidine BTKCompound 1311.1Not explicitly stated[5]

Note: Direct comparative studies of this compound are limited in publicly available literature. The data for the 3-aminobenzoic acid derivative is based on Sorafenib, which shares a similar structural motif and highlights the potential of this class of compounds.[1]

The Versatility of the 3-Amino-5-iodobenzoate Scaffold

The utility of the this compound scaffold lies in its synthetic tractability and the strategic placement of its functional groups. The amino group serves as a key attachment point for building the core of the inhibitor, often interacting with the hinge region of the kinase. The iodo group provides a reactive handle for introducing diverse chemical moieties through well-established cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with the target protein. This multi-functional nature allows for the creation of a diverse library of inhibitors from a single, readily accessible starting material.

Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to assess inhibitor efficacy.

EGFR_Signaling_Pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor EGFR Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Kinase_Inhibitor_Synthesis_Workflow General Kinase Inhibitor Synthesis Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Scaffold This compound Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Scaffold->Coupling Modification Further Functionalization Coupling->Modification Purification Purification & Characterization Modification->Purification Kinase_Assay In Vitro Kinase Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR

References

A Comparative Guide to the Antioxidant Activity of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of various aminobenzoic acid derivatives, supported by experimental data. The information presented herein is intended to aid in the rational design and development of novel therapeutic agents with antioxidant properties.

Introduction

Aminobenzoic acids and their derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their antioxidant properties are of particular importance as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. These compounds exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes. This guide summarizes the antioxidant activity of a range of aminobenzoic acid derivatives, provides detailed experimental protocols for common antioxidant assays, and visualizes the key signaling pathways involved in their mechanism of action.

Comparative Antioxidant Activity of Aminobenzoic Acid Derivatives

The antioxidant capacity of aminobenzoic acid derivatives is influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the amino and carboxyl groups. The following table summarizes the in vitro antioxidant activity of various derivatives, primarily focusing on their half-maximal inhibitory concentration (IC50) in different antioxidant assays. A lower IC50 value indicates a higher antioxidant potency.

DerivativeAssayIC50 ValueReference
4-Aminobenzoic acidDPPH391.29 µg/mL (50% ethanol extract)[1]
4-Aminobenzoic acidDPPH17.4 µg/mL (in a ZnO nanoparticle formulation)[1]
2-(Benzoylamino)benzoic acidNot SpecifiedMild to moderate activity[2]
3-(Benzoylamino)benzoic acidNot SpecifiedMild to moderate activity[2]
4-(Benzoylamino)benzoic acidNot SpecifiedBetter activity than other derivatives in the series[2]
Hydrazide derivatives of aminobenzoic acidDPPH>90% scavenging[3]
Compound 12 (an aminobenzoic acid derivative)DPPH14.9 ± 1.18 µM[3]
Compound 13 (an aminobenzoic acid derivative)DPPH16.4 ± 0.11 µM[3]
4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acidNot Specified7.49 ± 0.16 µM[4]
Benzylaminobenzoic acidBChE inhibition (related to neuroprotection)2.67 ± 0.05 µM[4]
4-amino-3-bromo-5-fluorobenzohydrazideAChE and BChE inhibition0.59 µM and 0.15 µM respectively[4]
Benzamide derivatives of PABACytotoxicity against cancer cell lines5.85 µM and 4.53 µM[4]
4-[(2-Hydroxybenzylidene)amino]benzoic acid and its derivativesCytotoxicity against HepG2 cell line≥ 15.0 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the most common in vitro antioxidant activity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the test compound solution (at various concentrations) to a defined volume of the DPPH working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color, and in the presence of an antioxidant, it is reduced, leading to a decrease in absorbance.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is added to a defined volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ), which has an intense blue color and can be monitored by measuring the change in absorbance.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Reaction Mixture: A small volume of the test sample is added to a larger volume of the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as Fe²⁺ equivalents.

Signaling Pathways and Mechanisms of Action

Aminobenzoic acid derivatives can exert their antioxidant effects not only by direct radical scavenging but also by modulating key signaling pathways involved in the cellular response to oxidative stress. Two such important pathways are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to oxidative stress, NF-κB is activated, leading to the expression of pro-inflammatory genes. Some aminobenzoic acid derivatives have been shown to inhibit the activation of NF-κB, thereby reducing inflammation and oxidative damage.

NF_kB_Pathway ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to PABA Aminobenzoic Acid Derivatives PABA->IKK inhibits Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates IkB_NFkB->NFkB releases

Caption: Inhibition of the NF-κB signaling pathway by aminobenzoic acid derivatives.

Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to the production of antioxidant enzymes. Para-aminobenzoic acid (PABA) has been suggested to activate the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation PABA Aminobenzoic Acid Derivatives PABA->Keap1_Nrf2 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to Keap1_Nrf2->Nrf2 releases ARE ARE Nucleus->ARE binds to AntioxidantEnzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates

Caption: Activation of the Nrf2 antioxidant response pathway by aminobenzoic acid derivatives.

Experimental Workflow for Antioxidant Activity Assessment

A general workflow for the assessment of the antioxidant activity of newly synthesized aminobenzoic acid derivatives is outlined below.

Experimental_Workflow Synthesis Synthesis of Aminobenzoic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Antioxidant Screening (DPPH, ABTS, FRAP) Characterization->Screening Cellular Cell-based Assays (ROS measurement, Cell Viability) Screening->Cellular Mechanism Mechanism of Action (Western Blot for NF-κB, Nrf2) Cellular->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A general experimental workflow for evaluating the antioxidant activity of aminobenzoic acid derivatives.

References

Safety Operating Guide

Proper Disposal of Methyl 3-amino-5-iodobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of Methyl 3-amino-5-iodobenzoate are critical for ensuring the safety of laboratory personnel and environmental protection. This document provides a detailed, step-by-step operational plan for the proper disposal of this halogenated aromatic amine, in line with established safety protocols and regulatory requirements.

Immediate Safety and Hazard Profile

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as respiratory irritation.[1] As an aromatic amine, it should be handled with the understanding that this class of compounds can be readily absorbed through the skin.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the recommended PPE:

PPE ComponentSpecificationRationale
Gloves Butyl rubber or Viton™ gloves are recommended for good chemical resistance against aromatic and chlorinated solvents.[2] Nitrile gloves may offer short-term splash protection but have poor resistance to amines and halogenated hydrocarbons.To prevent skin contact and absorption of the chemical.
Eye Protection Chemical safety goggles or a face shield.To protect the eyes from splashes and solid particulates.
Lab Coat A chemically resistant lab coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

Waste Segregation and Collection:
  • Do not mix this compound waste with non-halogenated organic waste. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts like hydrogen iodide.[3]

  • Collect all solid waste, including contaminated personal protective equipment (e.g., gloves, weighing paper) and any material used for spill cleanup, in a designated hazardous waste container.

Waste Container Selection and Labeling:
  • Use a glass waste container for the collection of this compound waste.[3] Glass is generally inert to organic compounds. If a plastic container is used, it must be a compatible material such as high-density polyethylene (HDPE), but glass is preferred to avoid any potential for degradation.

  • The container must be in good condition with a secure, tight-fitting lid to prevent leakage or sublimation.

  • Label the waste container clearly with the words "Hazardous Waste " and the full chemical name: "This compound ". Do not use abbreviations. The label should also include the date when the first waste was added.

Storage of Waste:
  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials. Halogenated organics can be incompatible with amines, potentially leading to heat generation or the release of toxic gases.

Arranging for Disposal:
  • Once the waste container is full or if the compound is no longer needed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

  • Disposal of halogenated organic compounds is regulated and typically involves high-temperature incineration to ensure complete destruction.

Spill Cleanup Procedure

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the material is a dust, avoid creating airborne particles.

  • Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[4][5]

  • Cleanup: Place all contaminated absorbent materials and cleaning equipment into the hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.[6] Collect the cleaning materials as hazardous waste.

  • Disposal: Label the hazardous waste container with "Spill Debris" and the chemical name, and arrange for its disposal through your EHS department.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Solid Waste (Unused chemical, contaminated items) PPE->Collect Container Select Labeled Glass Hazardous Waste Container Container->Collect Seal Securely Seal Container Collect->Seal Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Cleanup->Collect Store Store in Designated Satellite Accumulation Area Seal->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal (High-Temperature Incineration) ContactEHS->Disposal

Figure 1. A logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Essential Safety and Operational Guide for Handling Methyl 3-amino-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-amino-5-iodobenzoate (CAS No. 217314-45-9). Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.

Hazard Identification and Summary

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on GHS classifications, this compound presents the following hazards[1]:

  • Acute Toxicity (Oral): Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Due to its classification as a halogenated aromatic amine, it requires careful handling to prevent exposure and environmental contamination[2][3].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to select PPE based on the specific laboratory conditions and the nature of the procedure being performed.

Protection Type Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesMaterial: Nitrile or Neoprene gloves are recommended for handling aromatic amines. Always check the manufacturer's glove compatibility chart for specific breakthrough times. Practice: Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling[2][4].
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesRequired for all procedures. Protects against splashes of liquids or airborne particles.
Face shieldTo be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing.
Skin and Body Protection Laboratory coatA standard lab coat is required to protect against minor spills and contamination of personal clothing.
Chemical-resistant apronRecommended when handling larger quantities or when there is a higher risk of splashes.
Closed-toe shoesMandatory in all laboratory settings to protect feet from spills and falling objects.
Respiratory Protection Chemical fume hoodAll handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[2].
NIOSH-approved respiratorRequired if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. The type of respirator and cartridge should be selected based on a formal risk assessment.

Step-by-Step Handling and Operational Plan

Preparation:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Prepare the Work Area: Ensure the chemical fume hood is operational and the workspace is clean and uncluttered.

  • Assemble Materials: Place all necessary equipment, including the chemical container, weighing paper, spatulas, and solvent, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Experimental Procedure:

  • Weighing and Transfer: Carefully weigh the required amount of solid this compound on weighing paper within the fume hood. Minimize the generation of dust.

  • Dissolution: If preparing a solution, slowly add the solid to the solvent in a suitable container. Keep the container covered as much as possible during this process.

  • Conducting the Reaction: Perform all subsequent experimental steps within the fume hood. Keep the sash at the lowest practical height.

Post-Procedure:

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning agent. Collect all cleaning materials as hazardous waste.

  • Glassware Cleaning: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect the initial rinsate as halogenated hazardous waste[2].

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately with soap and water.

Disposal Plan

Proper segregation and disposal of waste containing this compound are crucial to prevent environmental harm.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste" and the chemical name.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mixtures and initial solvent rinses from glassware, in a designated container for halogenated organic waste [2][5].

    • Do not mix this waste with non-halogenated organic waste[5].

    • Do not dispose of any amount down the drain, as it is toxic to aquatic life and can damage the environment[6].

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][7].

Procedural Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Cleanup & Disposal Phase start Start: Handling Methyl 3-amino-5-iodobenzoate assess_hazards Assess Hazards (Review SDS) start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE (Gloves, Goggles, Lab Coat) select_ppe->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle_chemical Handle Chemical (Weighing, Transfer, Reaction) fume_hood->handle_chemical decontaminate Decontaminate Work Area & Glassware handle_chemical->decontaminate segregate_waste Segregate Waste (Halogenated vs. Non-Halogenated) decontaminate->segregate_waste dispose Dispose of Waste via EHS segregate_waste->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and disposal of this compound.

References

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